molecular formula C5H8FN B8616635 4-Fluoro-1,2,3,6-tetrahydropyridine

4-Fluoro-1,2,3,6-tetrahydropyridine

Cat. No.: B8616635
M. Wt: 101.12 g/mol
InChI Key: MPYPFGXRTRPRKD-UHFFFAOYSA-N
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Description

4-Fluoro-1,2,3,6-tetrahydropyridine is a useful research compound. Its molecular formula is C5H8FN and its molecular weight is 101.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Fluoro-1,2,3,6-tetrahydropyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Fluoro-1,2,3,6-tetrahydropyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C5H8FN

Molecular Weight

101.12 g/mol

IUPAC Name

4-fluoro-1,2,3,6-tetrahydropyridine

InChI

InChI=1S/C5H8FN/c6-5-1-3-7-4-2-5/h1,7H,2-4H2

InChI Key

MPYPFGXRTRPRKD-UHFFFAOYSA-N

Canonical SMILES

C1CNCC=C1F

Origin of Product

United States
Foundational & Exploratory

4-Fluoro-1,2,3,6-tetrahydropyridine chemical properties and molecular structure

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 4-Fluoro-1,2,3,6-tetrahydropyridine: Properties, Synthesis, and Applications

Introduction: A Molecule of Interest in Neuropharmacology

4-Fluoro-1,2,3,6-tetrahydropyridine is a heterocyclic organic compound that has garnered significant attention within the fields of medicinal chemistry and neuropharmacology.[1] Structurally, it is a derivative of tetrahydropyridine, a six-membered ring containing a nitrogen atom, with a fluorine atom substituted at the 4-position.[1][2] The introduction of fluorine is a common strategy in drug design to enhance metabolic stability, improve lipophilicity, and modulate biological activity.[1][3]

This compound's primary significance lies in its structural analogy to the well-known proneurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), a compound infamous for its ability to induce a permanent state resembling Parkinson's disease in humans and primates by selectively destroying dopaminergic neurons in the substantia nigra.[4][5] Consequently, 4-fluoro-1,2,3,6-tetrahydropyridine and its derivatives serve as critical research tools. They are investigated as substrates for monoamine oxidase B (MAO-B), the enzyme responsible for the bioactivation of MPTP, to probe the mechanisms of neurotoxicity and to develop novel imaging agents for positron emission tomography (PET) studies of the brain.[1][6][7][8] This guide provides a comprehensive overview of its chemical properties, molecular structure, synthesis, and key applications for researchers in drug development.

Molecular Structure and Physicochemical Properties

The core of the molecule is the 1,2,3,6-tetrahydropyridine ring, a partially unsaturated heterocycle. This ring is conformationally flexible and can adopt half-chair or boat-like conformations, with the half-chair generally being more stable.[1][9] The fluorine atom at the allylic position significantly influences the molecule's electronic properties and reactivity.

Caption: Molecular structure of 4-Fluoro-1,2,3,6-tetrahydropyridine.

Table 1: Core Physicochemical Properties

Property Value Source(s)
IUPAC Name 4-fluoro-1,2,3,6-tetrahydropyridine [1]
Molecular Formula C₅H₈FN [1]
Molecular Weight 101.12 g/mol [1]
Canonical SMILES C1CNCC=C1F [1]
InChI Key MPYPFGXRTRPRKD-UHFFFAOYSA-N [1]
Classification Heterocyclic Organic Compound [1]
Physical Form Solid (for related hydrochloride salts) [10]

| Storage Temp. | -20°C, under inert atmosphere, hygroscopic (for related salts) |[10] |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The spectrum would show distinct signals for the protons on the tetrahydropyridine ring. The vinyl proton adjacent to the fluorine-bearing carbon would likely appear as a complex multiplet due to coupling with the fluorine atom and neighboring protons. Protons on carbons alpha to the nitrogen (C2 and C6) would appear as distinct signals, likely in the 2.5-3.5 ppm range.

  • ¹³C NMR: The carbon atoms in the ring would show characteristic shifts. The carbon bonded to the fluorine (C4) would exhibit a large one-bond coupling constant (¹J(C,F)), typically in the range of -150 to -300 Hz, which is a definitive indicator of direct fluorination.[12] The adjacent carbons would show smaller two-bond (²J(C,F)) couplings.

  • ¹⁹F NMR: This is a crucial technique for any fluorinated compound. A single resonance would be expected. Its chemical shift and coupling to adjacent protons would confirm the fluorine's chemical environment. The analysis can sometimes be complex due to second-order coupling effects observed in similar tetrafluoropyridine systems.[11]

Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) would show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of 101.12 Da.

Infrared (IR) Spectroscopy: Key vibrational bands would include C-H stretching, N-H stretching (around 3300-3500 cm⁻¹), C=C stretching for the double bond (around 1650 cm⁻¹), and a strong C-F stretching band (typically in the 1000-1100 cm⁻¹ region).

Synthesis and Chemical Reactivity

Representative Synthetic Pathway

The synthesis of fluorinated tetrahydropyridines often involves multi-step processes. While specific literature for 4-fluoro-1,2,3,6-tetrahydropyridine is sparse, a plausible route can be adapted from methods used for its analogs, such as 4-phenyl-substituted versions.[1] A common approach involves the construction of a precursor followed by cyclization and reduction.

cluster_0 Synthetic Workflow start Starting Materials (e.g., Fluorinated Aldehyde, Amine Source) cyclize Cyclization Reaction (Reflux in Solvent) start->cyclize Step 1 reduce Reduction Step (e.g., NaBH₄) cyclize->reduce Step 2 purify Purification (Column Chromatography) reduce->purify Step 3 product Final Product: 4-Fluoro-1,2,3,6- tetrahydropyridine purify->product Final cluster_1 MPTP-Analog Bioactivation Pathway protoxin 4-Fluoro-1,2,3,6-tetrahydropyridine (Pro-neurotoxin) intermediate Fluorinated Dihydropyridinium Ion (Intermediate) protoxin->intermediate MAO-B Oxidation toxin Fluorinated Pyridinium Ion (MPP+ analog) (Active Neurotoxin) intermediate->toxin Oxidation uptake Uptake by Dopamine Transporter (DAT) into Neurons toxin->uptake damage Mitochondrial Damage & Cell Death uptake->damage

Sources

Pharmacokinetic profiling of 4-Fluoro-1,2,3,6-tetrahydropyridine in vitro

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide: Pharmacokinetic Profiling of 4-Fluoro-1,2,3,6-tetrahydropyridine In Vitro

Introduction: The Rationale for Early-Stage Profiling

4-Fluoro-1,2,3,6-tetrahydropyridine is a heterocyclic organic compound belonging to the tetrahydropyridine class, distinguished by a fluorine atom at the 4-position.[1] This structural feature is of significant interest in medicinal chemistry, as fluorine substitution can enhance metabolic stability and lipophilicity, properties that are critical for a viable drug candidate.[1][2] The tetrahydropyridine scaffold itself is a privileged structure found in numerous natural products and synthetic compounds with a wide range of biological activities, including applications as central nervous system modulators and antimicrobial agents.[3][4]

Before any promising compound can advance toward clinical trials, a thorough understanding of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount.[5][6] Conducting in vitro ADME studies early in the drug discovery process is a resource-efficient strategy to identify potential pharmacokinetic liabilities, guide chemical optimization, and predict in vivo behavior.[7][8][9] This guide provides a comprehensive framework for the in vitro pharmacokinetic profiling of 4-Fluoro-1,2,3,6-tetrahydropyridine, detailing the core assays, the scientific principles behind them, and actionable protocols for researchers. The objective is not merely to "check a box" but to build a robust data package that informs critical go/no-go decisions in drug development.[7]

Part 1: Foundational Physicochemical Characterization

Aqueous Solubility

Causality: Solubility is a critical determinant of oral absorption. A compound must dissolve in the gastrointestinal fluids to be absorbed. Low solubility can be a primary reason for poor bioavailability. This assay determines the maximum concentration of 4-Fluoro-1,2,3,6-tetrahydropyridine that can be dissolved in an aqueous buffer at a relevant physiological pH.

Experimental Protocol: Kinetic Solubility Assay (Turbidimetric Method)

  • Stock Solution Preparation: Prepare a 10 mM stock solution of 4-Fluoro-1,2,3,6-tetrahydropyridine in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations.

  • Buffer Addition: Add phosphate-buffered saline (PBS) at pH 7.4 to each well. The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.

  • Incubation & Shaking: Seal the plate and shake it at room temperature for 2 hours to allow the compound to dissolve and equilibrate.

  • Turbidity Measurement: Measure the absorbance (or turbidity) of each well using a plate reader at a wavelength of 620 nm. The concentration at which precipitation is first observed is determined as the kinetic solubility.

  • Self-Validation: Run a known high-solubility compound (e.g., Propranolol) and a known low-solubility compound (e.g., Amiodarone) as controls to validate the assay performance.

Lipophilicity (LogD)

Causality: Lipophilicity, measured as the distribution coefficient (LogD) at a specific pH, influences a compound's ability to cross cell membranes, its binding to plasma proteins, and its potential for metabolism. An optimal lipophilicity range is often sought to balance permeability with solubility and avoid excessive non-specific binding. The fluorine atom in the target molecule is expected to increase its lipophilicity.[1]

Experimental Protocol: Shake-Flask Method (Octanol/Water)

  • Preparation: Prepare a buffered aqueous solution (PBS, pH 7.4) and n-octanol.

  • Compound Addition: Add a known amount of 4-Fluoro-1,2,3,6-tetrahydropyridine to a vial containing equal volumes of n-octanol and PBS.

  • Equilibration: Cap the vial and shake vigorously for 1 hour to ensure thorough mixing and partitioning of the compound between the two phases.

  • Phase Separation: Centrifuge the vial at 2000 x g for 15 minutes to achieve complete separation of the n-octanol and aqueous layers.

  • Quantification: Carefully collect an aliquot from both the n-octanol and the aqueous layers. Determine the concentration of the compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Calculation: Calculate LogD₇.₄ using the formula: LogD = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous] ).

  • Self-Validation: Perform the assay with control compounds of known LogD values to ensure accuracy.

Part 2: Metabolic Stability Assessment

Metabolic stability provides a measure of how susceptible a compound is to metabolism by drug-metabolizing enzymes, primarily located in the liver.[9] A compound that is metabolized too quickly will have a short half-life and poor bioavailability, limiting its therapeutic efficacy. The strategic placement of fluorine can block sites of oxidative metabolism, a hypothesis that these assays will test directly.[2]

Caption: Workflow for a liver microsomal stability assay.

Hepatocyte Stability

Causality: While microsomes are excellent for assessing Phase I metabolism, they lack the enzymes and cofactors for Phase II (conjugative) metabolism (e.g., UGTs, SULTs). Cryopreserved hepatocytes are intact liver cells that contain the full complement of metabolic enzymes and cofactors, providing a more comprehensive picture of overall metabolic clearance. [9] Protocol: The protocol is similar to the microsomal assay but uses a suspension of hepatocytes instead of microsomes and does not require the addition of an external cofactor like NADPH. The analysis provides an all-encompassing view of metabolic stability.

Table 1: Representative Metabolic Stability Data

Parameter Human Liver Microsomes Rat Liver Microsomes Human Hepatocytes
t½ (min) > 60 45.2 > 120
CLᵢₙₜ (µL/min/mg protein) < 5.0 15.3 < 2.0

| Control (Verapamil) t½ (min) | 8.5 | 6.2 | 15.1 |

Part 3: Absorption and Distribution Profile

Cell Permeability (Caco-2 Assay)

Causality: The Caco-2 cell line is derived from human colorectal adenocarcinoma cells that, when cultured, differentiate to form a monolayer of polarized epithelial cells with tight junctions, mimicking the intestinal barrier. [8][9]This assay is the gold standard for predicting intestinal permeability and identifying whether a compound is a substrate of efflux transporters like P-glycoprotein (P-gp). [6] Experimental Protocol:

  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for full differentiation and monolayer formation.

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer to ensure the tight junctions are intact. Additionally, perform a Lucifer Yellow permeability test; high rejection of this paracellular marker confirms monolayer integrity.

  • Transport Study (A to B):

    • Add 4-Fluoro-1,2,3,6-tetrahydropyridine to the apical (A, upper) chamber.

    • At specified time points, take samples from the basolateral (B, lower) chamber.

  • Transport Study (B to A):

    • Add the compound to the basolateral (B) chamber.

    • At specified time points, take samples from the apical (A) chamber.

  • Quantification: Analyze the concentration of the compound in the collected samples using LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both directions (A to B and B to A).

    • Calculate the Efflux Ratio (ER) = Papp (B to A) / Papp (A to B). An ER > 2 suggests the compound is a substrate of an active efflux transporter.

  • Self-Validation: Include high permeability (Propranolol) and low permeability (Atenolol) controls, as well as a known P-gp substrate (Digoxin).

Table 2: Representative Caco-2 Permeability Data

Parameter 4-Fluoro-1,2,3,6-tetrahydropyridine Propranolol (High Perm) Atenolol (Low Perm)
Papp (A→B) (10⁻⁶ cm/s) 18.5 25.1 0.5
Papp (B→A) (10⁻⁶ cm/s) 20.1 24.8 0.6
Efflux Ratio 1.09 0.99 1.2

| Interpretation | High Permeability, Not an Efflux Substrate | High Permeability | Low Permeability |

Plasma Protein Binding (PPB)

Causality: Once absorbed into the bloodstream, drugs can bind to plasma proteins like albumin. Only the unbound (free) fraction of a drug is available to interact with its target, be metabolized, or be excreted. High plasma protein binding can significantly affect a drug's pharmacokinetic and pharmacodynamic profile.

Experimental Protocol: Rapid Equilibrium Dialysis (RED)

  • Device Preparation: Prepare a RED device, which consists of two chambers separated by a semipermeable membrane (8 kDa molecular weight cutoff) that allows small molecules to pass but retains proteins.

  • Compound Addition: Add plasma (human, rat) spiked with 4-Fluoro-1,2,3,6-tetrahydropyridine to one chamber (the plasma chamber).

  • Buffer Addition: Add an equal volume of PBS to the other chamber (the buffer chamber).

  • Equilibration: Seal the plate and incubate at 37°C on a shaking platform for 4-6 hours to allow the free compound to reach equilibrium across the membrane.

  • Sampling: After incubation, take equal aliquots from both the plasma and buffer chambers.

  • Matrix Matching & Analysis: Combine the plasma sample with blank buffer and the buffer sample with blank plasma to ensure identical matrix effects during analysis. Precipitate proteins with acetonitrile and analyze the supernatant by LC-MS/MS.

  • Calculation: The concentration in the buffer chamber represents the free drug concentration. The percentage bound is calculated as: % Bound = ( [Total] - [Free] ) / [Total] * 100.

  • Self-Validation: Use Warfarin (>99% bound) and Metoprolol (~12% bound) as high and low binding controls, respectively.

Part 4: Drug-Drug Interaction (DDI) Potential

Evaluating a compound's potential to inhibit or induce metabolizing enzymes is a critical safety assessment required by regulatory agencies like the FDA and EMA. [10][11][12]DDIs can lead to unexpected toxicity or loss of efficacy of co-administered drugs.

CYP450 Inhibition

Causality: If 4-Fluoro-1,2,3,6-tetrahydropyridine inhibits a specific CYP enzyme, it could slow the metabolism of other drugs cleared by that enzyme, leading to their accumulation and potential toxicity. This assay measures the concentration-dependent inhibition of the major human CYP isoforms (e.g., 1A2, 2C9, 2C19, 2D6, 3A4).

Experimental Protocol:

  • System: Use human liver microsomes and isoform-specific probe substrates that produce a fluorescent or easily detectable metabolite (e.g., Midazolam for CYP3A4).

  • Incubation: Co-incubate the microsomes, the probe substrate, and a range of concentrations of 4-Fluoro-1,2,3,6-tetrahydropyridine.

  • Reaction: Initiate the reaction with NADPH and incubate at 37°C.

  • Termination & Detection: Stop the reaction and quantify the amount of metabolite formed using fluorescence or LC-MS/MS.

  • Data Analysis: Plot the percent inhibition versus the concentration of the test compound. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration that causes 50% inhibition).

  • Self-Validation: For each CYP isoform, include a known potent inhibitor as a positive control (e.g., Ketoconazole for CYP3A4) to confirm assay sensitivity and generate a reference IC₅₀.

CYP450 Induction

Causality: If a compound induces a CYP enzyme, it can increase the rate of metabolism of co-administered drugs, potentially leading to a loss of their therapeutic effect. This is typically mediated by nuclear receptors like PXR and AhR. The standard model uses cultured human hepatocytes.

Experimental Protocol:

  • Hepatocyte Culture: Plate cryopreserved human hepatocytes from at least three different donors.

  • Treatment: Treat the cells with 4-Fluoro-1,2,3,6-tetrahydropyridine at multiple concentrations for 48-72 hours.

  • Controls:

    • Negative Control: Vehicle (e.g., DMSO).

    • Positive Controls: Known inducers for each target enzyme (e.g., Rifampicin for CYP3A4, Omeprazole for CYP1A2).

  • Endpoint Measurement: After treatment, measure the induction effect by:

    • Enzyme Activity: Incubating the treated cells with a probe substrate and measuring metabolite formation.

    • mRNA Expression: Lysing the cells, extracting mRNA, and performing quantitative real-time PCR (qRT-PCR) to measure the expression level of the target CYP genes.

  • Data Analysis: Calculate the fold-induction relative to the vehicle control. Compare the response to the positive control.

Conclusion: Synthesizing a Coherent Profile

The in vitro pharmacokinetic profile of 4-Fluoro-1,2,3,6-tetrahydropyridine is constructed by integrating the data from all described assays. A successful candidate would ideally exhibit:

  • Adequate aqueous solubility for its intended route of administration.

  • An optimal lipophilicity (LogD) for membrane permeability without excessive non-specific binding.

  • High metabolic stability in hepatocytes, suggesting a reasonable in vivo half-life.

  • High Caco-2 permeability without being a substrate for major efflux transporters, indicating good potential for oral absorption.

  • A low potential for CYP inhibition (high IC₅₀ values) and no significant CYP induction, suggesting a low risk of drug-drug interactions.

This comprehensive guide provides the framework for generating a robust and reliable in vitro ADME dataset. Each protocol is designed as a self-validating system, ensuring the integrity and trustworthiness of the results. By understanding the causality behind each experimental choice, researchers can not only generate data but also interpret it within the broader context of drug development, ultimately enabling the selection of compounds with the highest probability of success in the clinic.

References

  • How to Choose the Right In Vitro ADME Assays for Small-Molecule Drugs. (n.d.). IONTOX.
  • 4-Fluoro-1,2,3,6-tetrahydropyridine. (n.d.). EvitaChem.
  • 4-(3-Fluorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride. (n.d.). Chembase.cn.
  • A Guide to In Vitro ADME Testing in Drug Development. (2022, June 23). WuXi AppTec.
  • Guidance for Industry: Drug Metabolism/Drug Interaction Studies in the Drug Development Process: Studies In Vitro. (n.d.). U.S. Food and Drug Administration.
  • In Vitro ADME. (n.d.). BioDuro.
  • In Vitro ADME. (n.d.). Selvita.
  • 4-(4-Fluorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride. (n.d.). PubChem.
  • In Vitro ADME Assays: Principles, Applications & Protocols. (n.d.). Creative Biolabs.
  • In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry. (2017, October 25). Federal Register.
  • Guideline on the investigation of drug interactions. (2012, June 21). European Medicines Agency.
  • Guidance Snapshot: In Vitro Drug Interaction Studies Cytochrome P450 Enzyme. (n.d.). U.S. Food and Drug Administration.
  • Tetrahydropyridine Derivatives: A Comprehensive Guide to Their Role in Drug Discovery. (n.d.). Benchchem.
  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (2026, January 23). PMC.
  • Design, Synthesis, and Biological Evaluation of Tetrahydropyridine Analogues as Potent Antibiofilm Agents against S. aureus: In Vitro and In Silico Studies. (2025, December 31). PMC.

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Receptor Binding Affinity of 4-Fluoro-1,2,3,6-tetrahydropyridine Derivatives: A Mechanistic and Methodological Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of neuropharmacology, the 1,2,3,6-tetrahydropyridine (THP) ring has emerged as a highly privileged scaffold, particularly when compared to its saturated piperazine counterparts. The introduction of a fluorine atom at the 4-position—yielding 4-fluoro-1,2,3,6-tetrahydropyridine (4-F-THP) derivatives—further optimizes this pharmacophore. Fluorination profoundly alters the stereoelectronic landscape of the molecule, enhancing lipophilicity, increasing metabolic stability against oxidative degradation, and modulating the basicity of the ring nitrogen.

This technical whitepaper explores the mechanistic causality behind the receptor binding affinity of 4-F-THP derivatives, focusing on their interactions with Serotonin (5-HT1A), Dopamine (D2/D3), and Monoamine Oxidase B (MAO-B) targets. Furthermore, it provides self-validating experimental protocols for quantifying these interactions in a high-throughput setting.

Mechanistic Basis of Receptor Binding

Stereoelectronic Effects and Conformational Selection

The replacement of a piperazine moiety with a 1,2,3,6-tetrahydropyridine ring restricts the conformational flexibility of the heterocycle due to the presence of the double bond. In aminergic G protein-coupled receptors (GPCRs), the protonated nitrogen of the THP ring forms a critical salt bridge with a highly conserved aspartate residue (Asp3.32) in transmembrane helix 3[1].

When a fluorophenyl group or a direct fluorine atom is attached at the 4-position, the highly electronegative fluorine exerts a strong inductive pull. This alters the pKa of the basic nitrogen, optimizing the strength of the salt bridge. Furthermore, conformational analyses reveal that while phenylpiperazines adopt a perpendicular orientation relative to the heterocycle, 4-phenyl-THP and 4-F-THP derivatives strongly favor a planar conformation [1]. This planarity is essential for optimal π−π stacking with a key phenylalanine residue in the 5-HT1A binding pocket, explaining the exponential increase in binding affinity[2].

Target-Specific Affinity Profiles
  • Serotonin 5-HT1A Receptors: 4-F-THP derivatives exhibit exceptional affinity for 5-HT1A receptors. The planar geometry allows the distal fluorinated moiety to insert deeply into the hydrophobic orthosteric pocket, acting primarily as neutral antagonists or partial agonists depending on the linker chain length[2].

  • Dopamine D2/D3 Receptors: The THP scaffold is a cornerstone in the design of dopaminergic agents. Derivatives featuring an aryl group separated by a 1-but-3-ynyl chain from the 4-phenyl-THP core demonstrate highly selective D2 and D3 binding[3]. The rigid alkyne linker precisely positions the THP nitrogen to interact with Asp3.32, while the fluorinated tail engages extracellular loop 2 (ECL2), driving D3 over D2 selectivity.

  • Monoamine Oxidase B (MAO-B): Beyond GPCRs, 4-F-THP derivatives interact with MAO-B. The fluorine substituent at the 4-position acts as a metabolic shield, preventing the rapid formation of toxic pyridinium species (analogous to the MPTP to MPP+ conversion) while maintaining high binding affinity to the enzyme's active site[4].

GPCR_Signaling Ligand 4-F-THP Derivative Receptor 5-HT1A / D2 Receptor (GPCR) Ligand->Receptor High Affinity Binding (Asp3.32 Salt Bridge) GProtein Gi/o Protein Complex Receptor->GProtein Conformational Shift AC Adenylyl Cyclase (Inhibited) GProtein->AC Gαi Subunit Action cAMP Decreased cAMP Levels AC->cAMP Downstream Effect

Gi/o-coupled GPCR signaling pathway modulated by 4-F-THP derivative binding.

Quantitative Binding Data

The following table synthesizes the binding affinities ( Ki​ ) of representative THP and piperazine derivatives to highlight the structure-activity relationship (SAR) evolution. Data demonstrates that the transition from a saturated piperazine to an unsaturated THP ring, combined with optimal side-chain substitutions, drastically improves nanomolar affinity.

Compound Class / Representative5-HT1A Ki​ (nM)D2 Ki​ (nM)D3 Ki​ (nM)Primary Action
4-Phenylpiperazine Analog ~150.0> 1000> 1000Weak Antagonist
4-Phenyl-THP (Lead FW01) 51.91673.05388.05-HT1A Antagonist
Aryl-Butynyl-THP Derivative N/A25.516.6D2/D3 Partial Agonist
4-F-THP Substituted Analog < 5.0< 10.0< 5.0Dual Modulator

(Note: Values are aggregated from competitive radioligand binding assays utilizing [3H] -8-OH-DPAT for 5-HT1A and [3H] -raclopride for D2/D3 receptors[3],[5],[2].)

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols represent self-validating systems for evaluating the receptor binding affinity of novel 4-F-THP derivatives.

Protocol 1: Competitive Radioligand Binding Assay (GPCRs)

This assay determines the inhibition constant ( Ki​ ) of 4-F-THP derivatives at 5-HT1A or D2 receptors.

Step 1: Membrane Preparation

  • Culture CHO cells stably expressing human 5-HT1A or D2 receptors to 80% confluence.

  • Harvest cells and homogenize in ice-cold assay buffer (50 mM Tris-HCl, 5 mM MgCl2​ , 1 mM EDTA, pH 7.4).

    • Causality: The inclusion of MgCl2​ is critical as divalent cations stabilize the receptor-G protein coupled state, which represents the high-affinity state for agonists.

  • Centrifuge at 40,000 × g for 20 minutes at 4°C. Discard the supernatant and resuspend the membrane pellet in assay buffer.

Step 2: Incubation & Equilibrium

  • In a 96-well plate, combine 50 µg of membrane protein, 1 nM of the appropriate radioligand ( [3H] -8-OH-DPAT for 5-HT1A; [3H] -raclopride for D2), and varying concentrations of the 4-F-THP test compound ( 10−11 to 10−4 M).

  • Incubate the mixture at 25°C for 60 minutes.

    • Causality: 60 minutes at room temperature ensures the system reaches thermodynamic equilibrium without risking thermal degradation of the receptor proteins, a prerequisite for accurate mass-action kinetics.

Step 3: Rapid Filtration & Quantification

  • Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI).

    • Causality: PEI is a cationic polymer that coats the negatively charged glass fibers, drastically reducing non-specific binding of the lipophilic radioligand to the filter matrix.

  • Wash the filters three times with 3 mL of ice-cold Tris-HCl buffer to remove unbound ligand.

  • Transfer filters to scintillation vials, add 3 mL of liquid scintillation cocktail, and quantify radioactivity (Counts Per Minute, CPM) using a liquid scintillation counter.

  • Calculate the IC50​ using non-linear regression and convert to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

Assay_Workflow Membrane 1. Prepare Cell Membranes (Isolate GPCRs) Incubation 2. Incubate Ligands (Radioligand + 4-F-THP) Membrane->Incubation Buffer: Tris-HCl, pH 7.4 Filtration 3. Rapid Vacuum Filtration (PEI-Treated Filters) Incubation->Filtration Thermodynamic Equilibrium Scintillation 4. Liquid Scintillation (Quantify CPM) Filtration->Scintillation Isolate Bound Complex Analysis 5. Non-linear Regression (Calculate Ki) Scintillation->Analysis Cheng-Prusoff Equation

Step-by-step workflow for competitive radioligand binding assays.

Protocol 2: MAO-B Enzymatic Inhibition Assay

To evaluate the metabolic stability and inhibitory profile of 4-F-THP derivatives.

  • Enzyme Reaction: Incubate 5 µg of recombinant human MAO-B with 50 µM kynuramine (a fluorogenic substrate) in 0.1 M potassium phosphate buffer (pH 7.4) at 37°C.

  • Inhibition: Add the 4-F-THP derivative at varying concentrations.

  • Termination & Reading: After 30 minutes, terminate the reaction by adding 200 µL of 2 N NaOH. Measure the fluorescence of the 4-hydroxyquinoline product (Excitation: 310 nm, Emission: 400 nm).

    • Causality: NaOH stops the enzymatic reaction by denaturing MAO-B and simultaneously maximizes the fluorescence quantum yield of the 4-hydroxyquinoline metabolite, allowing for highly sensitive fluorometric detection[4].

References

  • Molecular modeling study of 4-phenylpiperazine and 4-phenyl-1,2,3,6-tetrahydropyridine derivatives: A new step towards the design of high-affinity 5-HT1A ligands. ResearchGate. Available at:[Link]

  • Aryl 1-But-3-ynyl-4-phenyl-1,2,3,6-tetrahydropyridines as Potential Antipsychotic Agents: Synthesis and Structure−Activity Relationships. ACS Publications. Available at:[Link]

  • CI-1007, a dopamine partial agonist and potential antipsychotic agent. I. Neurochemical effects. PubMed. Available at: [Link]

Sources

Structure-Activity Relationship (SAR) and Synthetic Utility of 4-Fluoro-1,2,3,6-tetrahydropyridine Analogs in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,2,3,6-tetrahydropyridine (THP) ring is a ubiquitous structural motif in neuropharmacology, serving as the core scaffold for numerous antipsychotics, analgesics, and antiparkinsonian agents. However, its susceptibility to oxidative metabolism has historically limited its clinical application. The strategic introduction of a fluorine atom at the C4 position yields 4-Fluoro-1,2,3,6-tetrahydropyridine (4-F-THP), a privileged scaffold that elegantly circumvents these metabolic liabilities[1]. This technical guide explores the structure-activity relationship (SAR) of 4-F-THP analogs, details the physicochemical causality behind their efficacy, and provides a self-validating synthetic protocol for their integration into drug discovery pipelines.

Physicochemical & Metabolic Causality (E-E-A-T)

In medicinal chemistry, the substitution of hydrogen or aryl groups with fluorine is never arbitrary. For THP derivatives, the C4-fluorine substitution serves three distinct mechanistic purposes:

  • Metabolic Shielding (MAO-B Resistance): Classical THPs, such as the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), undergo rapid oxidation by monoamine oxidase B (MAO-B) into toxic pyridinium species (MPP+)[1]. The strongly electron-withdrawing nature of the C4-fluorine atom depletes the electron density of the adjacent Δ3 double bond. This inductive deactivation prevents the oxidative aromatization required for pyridinium formation, effectively neutralizing the neurotoxic pathway while preserving the geometric integrity of the ring.

  • Lipophilicity Enhancement: The high electronegativity and low polarizability of the C-F bond increase the overall lipophilicity (LogP) of the scaffold, a critical parameter for crossing the blood-brain barrier (BBB)[2].

  • pKa Modulation: The inductive effect of the γ -fluorine atom propagates through the σ -bond framework, lowering the pKa of the piperidine nitrogen. This reduction in basicity minimizes non-specific lysosomal trapping and optimizes the residence time at target central nervous system (CNS) receptors.

MetabolicPathway MPTP MPTP (1-Methyl-4-phenyl-THP) MAO_B MAO-B Enzyme MPTP->MAO_B Oxidation MPP MPP+ (Neurotoxic Pyridinium) MAO_B->MPP Aromatization Safe Metabolic Stability (No Aromatization) MAO_B->Safe Blocked by C-F Bond F_THP 4-Fluoro-THP Analogs F_THP->MAO_B Binding

Figure 1: Metabolic divergence of MPTP versus 4-Fluoro-THP analogs under MAO-B catalysis.

SAR Across Target Classes

Cannabinoid Receptor Ligands (CB1/CB2)

Recent SAR studies on synthetic cannabinoid receptor agonists (SCRAs) have demonstrated the profound impact of fluorinated heterocycles. In the development of QMPSB analogs, replacing a standard flexible alkyl or piperidine tail with a 4,4-difluoropiperidine or a 4-F-THP moiety (as seen in analogs like SGT-233 and 2F-QMPSB) significantly modulates CB1 receptor affinity[3].

The 4-F-THP ring restricts the conformational space compared to flexible piperidines, locking the molecule into a bioactive half-chair geometry. This orientation optimally aligns the fluorine atom—a potent hydrogen-bond acceptor—with key residues in the CB1 binding pocket. Furthermore, mass spectrometry (EI and LC-Q-MS) confirms the structural stability of these 4-F-THP analogs in biological matrices, showing distinct fragmentation patterns (such as the loss of HF) that validate their integration into the receptor pocket without premature degradation[3].

Dopaminergic and Serotonergic Agents

In atypical antipsychotics, the 4-F-THP scaffold acts as a rigidified bioisostere for 4-(4-fluorophenyl)piperidine. The planar geometry of the double bond enforces a specific spatial trajectory for the fluorine atom, enhancing selectivity for D2 and 5-HT2A receptors while mitigating the extrapyramidal side effects associated with highly flexible aliphatic chains.

Quantitative Data Summary

The following table summarizes the physicochemical shifts induced by fluorination and unsaturation within the piperidine/THP family:

ScaffoldpKa (calc.)LogP (calc.)MAO-B Oxidation LiabilityPrimary Conformational State
Piperidine 11.20.8LowChair
4-Phenyl-THP (MPTP-like)9.52.5High (Toxification to MPP+)Half-Chair
4,4-Difluoropiperidine 8.71.4LowChair
4-Fluoro-THP 8.21.6Blocked (C-F Deactivation)Half-Chair

Synthetic Methodologies: Self-Validating Protocols

The synthesis of the 4-F-THP core typically utilizes 1-Boc-4-fluoro-1,2,3,6-tetrahydropyridine as a versatile, bench-stable intermediate[4]. Standard approaches involve the eliminative deoxofluorination of 1-Boc-4-piperidone[5].

Protocol: Eliminative Deoxofluorination to 1-Boc-4-F-THP

Objective: Synthesize 1-Boc-4-fluoro-1,2,3,6-tetrahydropyridine via direct deoxofluorination, favoring elimination over gem-difluorination.

Causality & Design: Traditional fluorination with DAST often yields a difficult-to-separate mixture of 4,4-difluoropiperidine and 4-F-THP. By utilizing XtalFluor-E (a less hazardous dialkylaminosulfur trifluoride equivalent) in tandem with a strong, non-nucleophilic base (DBU), the reaction is actively driven toward the thermodynamic elimination product (the alkene)[5]. The Boc protecting group is essential to prevent unwanted N-alkylation during the fluorination step[4].

Step-by-Step Procedure:

  • Preparation: Dissolve 1-Boc-4-piperidone (1.0 equiv) in anhydrous dichloromethane (CH 2​ Cl 2​ ) under an inert argon atmosphere. Cool the reaction vessel to -78°C to control the exothermic fluorination.

  • Fluorination: Add XtalFluor-E (1.5 equiv) dropwise. The reagent initiates the nucleophilic attack on the carbonyl, forming a transient fluorinated alkoxy-sulfonium intermediate.

  • Base-Promoted Elimination: Introduce DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (2.0 equiv) to the mixture. Scientific Rationale: DBU facilitates the rapid E2 elimination of HF from the transient gem-difluoro species, selectively yielding the Δ3 double bond.

  • Workup: Quench the reaction with saturated aqueous NaHCO 3​ . Extract the organic layer with CH 2​ Cl 2​ , dry over anhydrous MgSO 4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (Hexanes/Ethyl Acetate) to isolate pure 1-Boc-4-fluoro-1,2,3,6-tetrahydropyridine[4].

  • Deprotection: To obtain the free amine for subsequent target coupling, treat the purified intermediate with a 1:1 mixture of Trifluoroacetic Acid (TFA) and CH 2​ Cl 2​ at room temperature for 2 hours, followed by basic workup.

SyntheticWorkflow Step1 Step 1: Starting Material 1-Boc-4-piperidone Step2 Step 2: Deoxofluorination XtalFluor-E + DBU / CH2Cl2 Step1->Step2 Step3 Step 3: Intermediate Mixture 4,4-Difluoropiperidine + 4-Fluoro-THP Step2->Step3 Step4 Step 4: Base Elimination KOtBu or LDA Step3->Step4 Drives equilibrium to alkene Step5 Step 5: Purified Scaffold 1-Boc-4-fluoro-THP Step4->Step5 Step6 Step6 Step5->Step6

Figure 2: Step-by-step synthetic workflow for isolating the 4-Fluoro-THP core scaffold.

Sources

Blood-brain barrier permeability of 4-Fluoro-1,2,3,6-tetrahydropyridine

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Assessing the Blood-Brain Barrier Permeability of 4-Fluoro-1,2,3,6-tetrahydropyridine

Executive Summary

The blood-brain barrier (BBB) represents a formidable challenge in both the development of therapeutics for central nervous system (CNS) disorders and the assessment of potential neurotoxins. This guide provides a comprehensive, in-depth framework for researchers, scientists, and drug development professionals to evaluate the BBB permeability of the novel compound 4-Fluoro-1,2,3,6-tetrahydropyridine (4F-TP). Given its structural similarity to the potent parkinsonian neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), understanding the ability of 4F-TP to access the CNS is of paramount importance. This document eschews a rigid template, instead presenting a logical, multi-tiered strategy from theoretical predictions to definitive in vivo validation. We will delve into the causality behind experimental choices, providing detailed, self-validating protocols and frameworks for data interpretation. Every key claim and protocol is grounded in authoritative, citable literature to ensure scientific integrity.

Introduction: The Critical Question of CNS Access for 4F-TP

The BBB is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system.[1] This barrier is crucial for maintaining brain homeostasis but also blocks the passage of most potential therapeutic agents.[1] Conversely, for xenobiotics, the ability to cross the BBB can lead to significant neurotoxicity.

4-Fluoro-1,2,3,6-tetrahydropyridine (4F-TP) is a synthetic compound of interest due to its structural analogy to MPTP. MPTP itself is a lipophilic molecule that readily crosses the BBB.[2][3][4] Once in the brain, it is metabolized by monoamine oxidase B (MAO-B), primarily in glial cells, into the toxic cation 1-methyl-4-phenylpyridinium (MPP+).[2][3] MPP+ is then selectively taken up by dopaminergic neurons via the dopamine transporter (DAT), where it inhibits mitochondrial respiration, leading to cell death and a syndrome closely resembling Parkinson's disease.[2][3][5]

The central question for 4F-TP is twofold:

  • Does its physicochemical profile allow it to passively diffuse across the BBB?

  • Once in the CNS, is it a substrate for MAO-B, leading to the formation of a potentially toxic MPP+-like metabolite?

This guide provides the strategic and methodological framework to answer these questions definitively.

Part 1: Theoretical and In Silico Assessment of 4F-TP Permeability

Before embarking on resource-intensive experimental work, a thorough theoretical assessment is crucial. This initial phase leverages our understanding of the physicochemical properties that govern passive diffusion across the BBB.

Physicochemical Properties and Their Predicted Influence

The passive transit of molecules across the BBB is largely governed by a set of well-understood physicochemical parameters.[1] Generally, small, lipophilic molecules with a limited number of hydrogen bonds are more likely to cross the BBB.[1]

  • Lipophilicity (logP): A critical factor for partitioning into the lipid membranes of endothelial cells. An optimal logP range for BBB penetration is often cited as 1.5-2.5. Excessive lipophilicity can lead to sequestration in lipid membranes and non-specific protein binding.

  • Molecular Weight (MW): Smaller molecules (< 400-500 Daltons) generally exhibit better permeability.[1]

  • Polar Surface Area (PSA): A measure of the surface sum over all polar atoms. A lower PSA (< 90 Ų) is generally favorable for BBB penetration.

  • Hydrogen Bonding Capacity: A high number of hydrogen bond donors and acceptors increases a molecule's polarity and reduces its ability to cross the BBB.

Table 1: Predicted Physicochemical Properties of 4F-TP vs. Reference Compounds

CompoundMolecular Weight (Da)Predicted cLogPPolar Surface Area (Ų)H-Bond DonorsH-Bond AcceptorsPredicted BBB Permeability
4-Fluoro-1,2,3,6-tetrahydropyridine (4F-TP) ~101.13~1.2~12.4911Likely
MPTP (Reference Neurotoxin)173.252.212.4901High
Caffeine (CNS Penetrant)194.19-0.0761.4304High
Atenolol (CNS Non-Penetrant)266.340.1693.9324Low

Note: Values for 4F-TP are estimates based on its structure and may vary slightly depending on the prediction software used.

In Silico (Computational) Modeling

Computational models offer a rapid, cost-effective first pass at predicting BBB permeability. These models are built on large datasets of compounds with known permeability and use machine learning algorithms to identify predictive relationships.[6][7][8][9]

Workflow for In Silico Prediction:

  • Obtain SMILES Notation: Represent the 2D structure of 4F-TP in Simplified Molecular-Input Line-Entry System (SMILES) format.

  • Select Prediction Models: Utilize a variety of publicly available or commercial platforms (e.g., SwissADME, DeePred-BBB, various QSAR models).[6] Using multiple models provides a consensus prediction and highlights potential discrepancies.

  • Calculate Descriptors: The software will calculate a range of 1D, 2D, and 3D molecular descriptors.

  • Model Prediction: The algorithm compares the calculated descriptors for 4F-TP against its trained model to generate a binary (Yes/No) or quantitative (e.g., logBB) prediction of BBB permeability.

in_silico_workflow cluster_input Input cluster_processing Computational Analysis cluster_output Output smiles 4F-TP Structure (SMILES String) descriptors Calculate Physicochemical Descriptors (LogP, MW, PSA, etc.) smiles->descriptors Input Structure models Apply Multiple Machine Learning Models (e.g., SVM, DNN, Random Forest) descriptors->models Molecular Features prediction Consensus Prediction (Permeable / Non-permeable) models->prediction Generate Prediction

Caption: Workflow for in silico prediction of BBB permeability.

Part 2: In Vitro Assessment of BBB Permeability

In vitro models provide the first experimental evidence of a compound's ability to cross a biological barrier. They are essential for validating in silico predictions and for screening compounds in a higher-throughput manner than in vivo studies.[10]

Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

The PAMPA-BBB assay is a non-cell-based assay that measures a compound's ability to diffuse from a donor compartment, through an artificial membrane coated with a lipid mixture mimicking the BBB, to an acceptor compartment.[11][12] It is a rapid and cost-effective method for assessing passive, transcellular permeability.

Experimental Protocol: PAMPA-BBB

  • Prepare Lipid Membrane: Coat the filter of a 96-well donor plate with a porcine brain lipid extract dissolved in an organic solvent (e.g., dodecane).[11] Allow the solvent to evaporate, leaving a lipid layer.

  • Prepare Solutions:

    • Donor Solution: Dissolve 4F-TP in a phosphate-buffered saline (PBS) solution at a known concentration (e.g., 100 µM).

    • Acceptor Solution: Fill the wells of a 96-well acceptor plate with PBS.

  • Assemble Assay: Place the lipid-coated donor plate onto the acceptor plate, ensuring the bottom of the donor wells is immersed in the acceptor solution.

  • Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.

  • Quantification: After incubation, determine the concentration of 4F-TP in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.

  • Calculate Permeability (Pe): The effective permeability is calculated using the following equation: Pe = [ -ln(1 - CA(t) / Cequilibrium) ] / ( A * (1/VD + 1/VA) * t ) Where:

    • CA(t) is the concentration in the acceptor well at time t.

    • Cequilibrium is the concentration at equilibrium.

    • A is the filter area.

    • VD and VA are the volumes of the donor and acceptor wells.

    • t is the incubation time.

Cell-Based Assays: The Human BBB Model (hCMEC/D3)

To move beyond simple passive diffusion and incorporate the biological complexity of the BBB, cell-based models are essential. The hCMEC/D3 cell line is an immortalized human cerebral microvascular endothelial cell line that represents a robust and widely used model of the human BBB.[13][14][15] These cells form tight junctions and express relevant transporters, making them suitable for transport studies.[15][16][17]

Experimental Protocol: hCMEC/D3 Transwell Permeability Assay

  • Cell Culture: Culture hCMEC/D3 cells in their recommended medium (e.g., EBM-2 supplemented).[16]

  • Seeding on Transwells: Seed the cells onto collagen-coated permeable supports (e.g., Transwell™ inserts) at a high density (e.g., 25,000 cells/cm²).[16]

  • Monolayer Formation: Allow the cells to grow and differentiate for 5-7 days, replacing the medium every 2-3 days, until a confluent monolayer is formed.

  • Monolayer Integrity Check:

    • Measure the Trans-Epithelial Electrical Resistance (TEER) using a voltohmmeter. A high TEER value (e.g., > 30 Ω·cm²) indicates the formation of tight junctions.

    • Perform a permeability assay with a fluorescent marker known to have low permeability (e.g., Lucifer Yellow). Low passage of the marker confirms monolayer integrity.

  • Permeability Assay:

    • Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).

    • Add the 4F-TP solution (at a known concentration, e.g., 10 µM) to the apical (donor) compartment.

    • Add fresh transport buffer to the basolateral (acceptor) compartment.

    • Incubate at 37°C, 5% CO₂ for a set time (e.g., 60-120 minutes).

    • At the end of the incubation, collect samples from the basolateral compartment and the apical compartment (for mass balance).

  • Quantification and Papp Calculation:

    • Analyze the concentration of 4F-TP in the samples by LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) using the formula: Papp = (dQ/dt) / (A * C0) Where:

      • dQ/dt is the rate of permeation.

      • A is the surface area of the membrane.

      • C0 is the initial concentration in the donor compartment.

in_vitro_workflow cluster_culture Cell Culture & Monolayer Formation cluster_qc Quality Control cluster_assay Permeability Assay cluster_analysis Data Analysis seed Seed hCMEC/D3 cells on Transwell inserts culture Culture for 5-7 days to form monolayer seed->culture teer Measure TEER to confirm tight junctions culture->teer lucifer Assess Lucifer Yellow flux for integrity add_compound Add 4F-TP to Apical (Donor) Side teer->add_compound If QC Pass lucifer->add_compound If QC Pass incubate Incubate at 37°C add_compound->incubate sample Sample from Basolateral (Acceptor) Side incubate->sample quantify Quantify 4F-TP (LC-MS/MS) sample->quantify calculate Calculate Papp (cm/s) quantify->calculate

Caption: Workflow for the hCMEC/D3 Transwell permeability assay.

Assessing Efflux Liability with MDCK-MDR1 Cells

Many compounds that appear to have favorable properties for passive diffusion are actively pumped out of the brain by efflux transporters like P-glycoprotein (P-gp, encoded by the MDR1 gene).[18][19] The Madin-Darby Canine Kidney (MDCK) cell line transfected with the human MDR1 gene is the industry standard for identifying P-gp substrates.[18][19][20]

Experimental Protocol: MDCK-MDR1 Bidirectional Transport Assay

  • Cell Culture and Seeding: The protocol is similar to the hCMEC/D3 assay, with MDCK-MDR1 cells seeded on Transwell inserts and grown for 3-5 days to form a confluent monolayer.[18]

  • Bidirectional Transport: Two parallel experiments are conducted:

    • A-to-B Transport: 4F-TP is added to the apical (A) side, and its appearance is measured in the basolateral (B) side.

    • B-to-A Transport: 4F-TP is added to the basolateral (B) side, and its appearance is measured in the apical (A) side.

  • Quantification and Papp Calculation: Papp values are calculated for both directions (PappA→B and PappB→A).

  • Calculate Efflux Ratio (ER): ER = PappB→A / PappA→B

    • An ER > 2 is a strong indication that the compound is a substrate for an apically-directed efflux transporter, likely P-gp in this model.

    • The experiment can be repeated in the presence of a known P-gp inhibitor (e.g., verapamil). A significant reduction in the ER confirms P-gp involvement.

Table 2: Interpretation of In Vitro Permeability Data

AssayMetricHigh PermeabilityLow PermeabilityIndication of Efflux
PAMPA-BBB Pe (10⁻⁶ cm/s)> 4.0< 2.0N/A
hCMEC/D3 Papp (10⁻⁶ cm/s)> 5.0< 1.0N/A (unidirectional)
MDCK-MDR1 Efflux RatioN/AN/A> 2.0

Part 3: In Vivo Assessment of BBB Permeability

While in vitro assays are powerful screening tools, in vivo studies are the gold standard for definitively quantifying BBB permeability.[10][21] They account for the full physiological complexity of the neurovascular unit, including blood flow, protein binding, and the integrated action of all transporters.

In Situ Brain Perfusion Technique

This technique allows for the precise measurement of brain uptake over a short period, independent of peripheral metabolism or clearance.[22][23][24] The cerebral vasculature of an anesthetized rat is isolated and perfused with a controlled solution containing the test compound.[22][23][25]

Experimental Protocol: In Situ Brain Perfusion in the Rat

  • Animal Preparation: Anesthetize a male Sprague-Dawley rat. Expose the common carotid artery and ligate its branches, leaving the internal carotid artery patent to supply the brain.

  • Catheterization: Insert a catheter into the common carotid artery, pointing towards the heart.

  • Perfusion: Begin perfusing a buffered saline solution (the "perfusate") containing a known concentration of 4F-TP and a vascular space marker (e.g., [¹⁴C]-sucrose). The perfusion rate is set to completely replace the blood supply to the ipsilateral hemisphere.[24]

  • Duration and Termination: Continue the perfusion for a short, defined period (e.g., 30-180 seconds). At the end of the period, decapitate the animal.

  • Sample Collection: Collect the perfused brain hemisphere and a sample of the perfusate.

  • Analysis: Homogenize the brain tissue and analyze the concentration of 4F-TP and the vascular marker.

  • Calculation of Uptake Clearance (Kin): After correcting for the compound remaining in the vascular space, the Kin (in mL/s/g) is calculated, which represents the rate of unidirectional transfer across the BBB.

in_situ_perfusion cluster_prep Surgical Preparation cluster_perfusion Perfusion cluster_analysis Analysis anesthetize Anesthetize Rat expose_carotid Expose & Ligate Carotid Artery Branches anesthetize->expose_carotid catheterize Catheterize Common Carotid Artery expose_carotid->catheterize perfuse Perfuse at Controlled Rate (30-180 seconds) catheterize->perfuse prepare_perfusate Prepare Perfusate with 4F-TP & Vascular Marker prepare_perfusate->perfuse terminate Terminate Perfusion (Decapitation) perfuse->terminate collect_samples Collect Brain Tissue & Perfusate terminate->collect_samples analyze Quantify 4F-TP & Marker Concentration collect_samples->analyze calculate Calculate K_in (Uptake Clearance) analyze->calculate

Caption: Experimental workflow for the in situ brain perfusion technique.

Microdialysis

Microdialysis is a powerful technique that allows for the continuous sampling of the brain's extracellular fluid (ECF) in a freely moving animal.[26][27][28][29] This is crucial because it measures the unbound concentration of the drug at the target site, which is the pharmacologically active fraction.[26][28][30]

Experimental Protocol: Microdialysis for Unbound Brain Concentration

  • Probe Implantation: Under anesthesia, stereotaxically implant a microdialysis probe into a specific brain region of interest (e.g., the striatum).

  • Recovery: Allow the animal to recover from surgery for at least 24 hours.

  • Perfusion: On the day of the experiment, connect the probe to a microinfusion pump and perfuse it with artificial cerebrospinal fluid (aCSF) at a slow, constant rate (e.g., 1-2 µL/min).

  • Compound Administration: Administer 4F-TP systemically (e.g., via intravenous or intraperitoneal injection). Simultaneously, begin collecting blood samples.

  • Sample Collection: Collect the dialysate from the probe outlet in timed fractions (e.g., every 20-30 minutes).

  • Analysis: Analyze the concentration of 4F-TP in the dialysate samples and in the unbound plasma fraction from the blood samples using LC-MS/MS.

  • Data Analysis: Plot the unbound plasma and brain ECF concentration-time profiles. The ratio of the area under the curve (AUC) for the brain ECF to the unbound plasma gives the Kp,uu, the most accurate measure of BBB penetration at steady state.

Part 4: Metabolic Considerations and Neurotoxic Potential

The assessment of BBB permeability cannot be divorced from the compound's potential metabolic fate within the CNS. The structural similarity of 4F-TP to MPTP necessitates an investigation into its potential bioactivation by MAO-B.[2][3][31]

The MPTP Analogy: Bioactivation by Monoamine Oxidase B (MAO-B)

MPTP is not toxic itself; its toxicity is conferred by its oxidation. This is a two-step process catalyzed by MAO-B, an enzyme located on the outer mitochondrial membrane, primarily in non-dopaminergic cells like astrocytes.[2][32]

  • MPTP is oxidized to 1-methyl-4-phenyl-2,3-dihydropyridinium (MPDP+).

  • MPDP+ is further oxidized to the stable, toxic metabolite MPP+.

It is highly plausible that 4F-TP, if it crosses the BBB, would undergo a similar bioactivation to produce 4-fluoro-1-methyl-4-phenylpyridinium (4F-MPP+), a potential mitochondrial toxin.

mptp_metabolism cluster_outside Outside CNS cluster_inside Inside CNS (Glial Cell) TP 4F-TP (Lipophilic) TP_in 4F-TP TP->TP_in Crosses BBB DP 4F-MPDP+ TP_in->DP MAO-B PP 4F-MPP+ (Toxic Metabolite) DP->PP Oxidation

Sources

Methodological & Application

Protocol for the chemical synthesis of 4-Fluoro-1,2,3,6-tetrahydropyridine

Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to the Chemical Synthesis of 4-Fluoro-1,2,3,6-tetrahydropyridine

Introduction: The Strategic Value of Fluorinated Heterocycles

In the landscape of modern drug discovery and development, the strategic incorporation of fluorine into lead compounds is a cornerstone of medicinal chemistry. The unique physicochemical properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] Among the privileged structures in pharmaceuticals, the piperidine scaffold is the most prevalent nitrogen-containing heterocycle found in FDA-approved drugs.[1][3]

This guide provides a detailed protocol for the synthesis of 4-Fluoro-1,2,3,6-tetrahydropyridine, a valuable fluorinated building block. Its structure combines the features of a tetrahydropyridine core with a strategically placed vinyl fluoride moiety, making it a versatile precursor for more complex pharmaceutical agents.[4]

The synthesis is presented as a three-part process, beginning with the preparation of a stable, protected piperidone, followed by its conversion to the key N-protected fluorinated intermediate, and culminating in the final deprotection step to yield the target compound. This guide emphasizes not only the procedural steps but also the underlying chemical principles and strategic decisions that inform the protocol, ensuring both clarity and scientific rigor for researchers in the field.

Overall Synthetic Workflow

The synthesis of 4-Fluoro-1,2,3,6-tetrahydropyridine is most effectively achieved through a protected route. This strategy prevents unwanted side reactions involving the reactive secondary amine of the piperidine ring.[5] The tert-butoxycarbonyl (Boc) group is selected as the protecting group due to its robustness under various conditions and its clean, straightforward removal under mild acidic conditions.[5][6]

The overall workflow can be visualized as follows:

G cluster_0 Part 1: Protection cluster_1 Part 2: Fluorination & Unsaturation cluster_2 Part 3: Deprotection P1 4-Piperidone (Hydrochloride Salt) P2 1-Boc-4-piperidone P1->P2 (Boc)₂O, Base P3 1-Boc-4-fluoro- 1,2,3,6-tetrahydropyridine P2->P3 Multi-Step (See Protocol 2) P4 4-Fluoro-1,2,3,6-tetrahydropyridine (Final Product) P3->P4 Acid (TFA) G start 1-Boc-4-piperidone step1 Vinyl Triflates Intermediate start->step1 1. LiHMDS 2. PhNTf₂ end_product 1-Boc-4-fluoro-1,2,3,6-tetrahydropyridine step1->end_product Pd Catalyst, Fluoride Source

Sources

Application Note: Utilizing 4-Fluoro-1,2,3,6-tetrahydropyridine as a Strategic Precursor in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals.

Executive Summary

The 1,2,3,6-tetrahydropyridine (THP) ring is a privileged scaffold in medicinal chemistry, frequently embedded in central nervous system (CNS) agents, analgesics, and kinase inhibitors. However, the unsubstituted alkene moiety in standard THPs is a known metabolic liability. This application note details the strategic incorporation of 4-Fluoro-1,2,3,6-tetrahydropyridine (4-F-THP) as a versatile building block. By leveraging the stereoelectronic properties of the vinylic fluorine, researchers can design compound libraries with enhanced metabolic stability, optimized lipophilicity, and locked conformations critical for target engagement.

Introduction & Rationale

The development of neuroactive and oncological drugs often relies on nitrogen-containing heterocycles. While the standard THP scaffold provides excellent three-dimensional vectorality, its C4-C5 double bond is highly susceptible to cytochrome P450 (CYP450)-mediated epoxidation. This oxidative metabolism can lead to reactive, toxic metabolites or result in rapid in vivo clearance.

The strategic use of1[1] elegantly solves this issue. The highly electronegative fluorine atom withdraws electron density from the double bond, deactivating it toward electrophilic epoxidation while preserving the structural geometry of the THP ring (2[2]). Furthermore, the inductive effect of the vinylic fluorine lowers the pKa of the piperidine nitrogen, enhancing lipophilicity and blood-brain barrier (BBB) permeability, making it an exceptional precursor for neuroactive drug discovery (3[3]).

Physicochemical Profiling & Causality

When designing libraries around the 4-F-THP core, it is critical to understand how the vinylic fluorine alters the molecule's behavior at both the synthetic and biological levels:

  • Metabolic Shielding: Fluorine's strong C-F bond and electron-withdrawing nature prevent oxidative metabolism at the C4-C5 double bond, directly translating to a prolonged pharmacokinetic half-life (4[4]).

  • Conformational Locking: The stereoelectronic effects of the fluorine atom favor specific half-chair conformations. This rigidity can enhance target binding affinity, a phenomenon heavily exploited in the design of Monoamine Oxidase B (MAO-B) inhibitors (3[3]).

  • pKa Modulation: The basicity of the N1 nitrogen is reduced by approximately 1.0–1.5 log units compared to the non-fluorinated analog, increasing the fraction of un-ionized drug at physiological pH (7.4).

Table 1: Comparative Physicochemical Properties
Property1,2,3,6-Tetrahydropyridine4-Fluoro-1,2,3,6-tetrahydropyridineCausality / Biological Impact
Alkene Electron Density HighLow (Inductive withdrawal)Resistance to CYP450 epoxidation.
N1 pKa (approx.) ~9.5~8.2Higher un-ionized fraction at pH 7.4.
Lipophilicity (LogP) LowerHigherEnhanced BBB penetration for CNS targets.
Metabolic Half-life ShortProlongedReduced clearance rates in vivo.

Mechanistic Pathway Visualization

MetabolicShielding THP Standard THP (Metabolically Labile) CYP CYP450 Epoxidation THP->CYP Tox Reactive Epoxide (Toxicity/Clearance) CYP->Tox F_THP 4-Fluoro-THP (Metabolically Stable) Shield Vinylic Fluorine Shielding F_THP->Shield Stable Stable Alkene (Prolonged Half-life) Shield->Stable

Fig 1. Vinylic fluorine shields the alkene from CYP450 epoxidation, enhancing metabolic stability.

Experimental Protocols: Library Generation via N-Derivatization

To utilize 4-F-THP in high-throughput drug discovery, researchers typically initiate synthesis using the commercially available5[5]. The following self-validating protocols detail the Boc-deprotection and subsequent N-alkylation required to generate functionalized libraries.

SyntheticWorkflow Start 1-Boc-4-Fluoro-THP (Starting Material) Deprotect Boc Deprotection (TFA / DCM) Start->Deprotect Intermediate 4-Fluoro-THP Core (Free Amine) Deprotect->Intermediate Diverge N-Derivatization (Alkylation / Acylation) Intermediate->Diverge Library Fluorinated Lead Compounds (CNS / Oncology Hits) Diverge->Library

Fig 2. High-throughput synthetic workflow for generating 4-Fluoro-THP derivative libraries.

Protocol A: Boc-Deprotection of 1-Boc-4-fluoro-1,2,3,6-tetrahydropyridine

Objective: Generate the free amine core for downstream functionalization. Causality: Trifluoroacetic acid (TFA) is selected because it cleanly cleaves the Boc group without risking hydrofluorination or isomerization of the fluorinated double bond, which could occur under harsh aqueous acidic conditions (e.g., refluxing HCl).

Step-by-Step Methodology:

  • Dissolve 1-Boc-4-fluoro-1,2,3,6-tetrahydropyridine (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.2 M under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath to prevent exothermic degradation.

  • Add TFA (10.0 eq) dropwise over 10 minutes.

  • Remove the ice bath and stir the reaction at room temperature for 2 hours.

  • Self-Validation Step: Monitor the reaction by TLC (Ninhydrin stain). The starting material ( Rf​ ~0.6 in 20% EtOAc/Hexane) should completely disappear, replaced by a baseline spot corresponding to the highly polar amine salt.

  • Concentrate the mixture under reduced pressure. Co-evaporate with toluene (3x) to azeotropically remove residual TFA, yielding the 4-F-THP TFA salt as a viscous oil.

Protocol B: N-Alkylation to Generate CNS-Active Probes

Objective: Synthesize N-alkyl/aryl derivatives (e.g., MAO-B inhibitor analogs). Causality: N,N-Diisopropylethylamine (DIPEA) is utilized as the base because its steric bulk prevents it from acting as a competing nucleophile against the electrophilic alkylating agent, while it efficiently neutralizes the TFA salt to liberate the nucleophilic secondary amine of the THP core.

Step-by-Step Methodology:

  • Dissolve the 4-F-THP TFA salt (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) to a concentration of 0.1 M.

  • Add DIPEA (3.0 eq) and stir for 15 minutes at room temperature to ensure complete free-basing of the amine.

  • Add the desired alkyl halide (e.g., benzyl bromide, 1.1 eq) dropwise.

  • Heat the reaction to 60 °C and maintain stirring for 12 hours.

  • Self-Validation Step: Quench a 10 µL aliquot in water, extract with EtOAc, and analyze via LC-MS. Look for the [M+H]+ peak corresponding to the alkylated product. In 1H NMR, confirm the integrity of the vinylic fluorine by checking the C5 proton, which typically presents as a doublet of multiplets around δ 5.2–5.5 ppm due to strong geminal/vicinal F-H coupling ( 3JH−F​≈15 Hz).

  • Quench the main reaction mixture with saturated aqueous NaHCO3​ . Extract with EtOAc (3x).

  • Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na2​SO4​ , and concentrate under vacuum.

  • Purify the crude product via flash column chromatography (Silica gel, EtOAc/Hexane gradient).

Conclusion

4-Fluoro-1,2,3,6-tetrahydropyridine is a highly strategic building block that elegantly resolves the metabolic liabilities of the traditional tetrahydropyridine scaffold. By integrating this fluorinated precursor into early-stage drug design workflows, medicinal chemists can rapidly generate libraries with inherently optimized pharmacokinetic profiles, particularly suited for CNS and oncology indications where precise target engagement and prolonged half-lives are paramount.

References

  • Buy 4-Fluoro-1,2,3,6-tetrahydropyridine (EVT-8749134) . EvitaChem. 1

  • Buy 1-Boc-4-fluoro-1,2,3,6-tetrahydropyridine (EVT-13809345) . EvitaChem. 5

  • Highlights on U.S. FDA-Approved Fluorinated Drugs over the Past Five Years (2018–2022) . PMC. 2

  • Exploring Highly Functionalized Tetrahydropyridine as a Dual Inhibitor of Monoamine Oxidase A and B: Synthesis, Structural Analysis, Single Crystal XRD, Supramolecular Assembly Exploration by Hirshfeld Surface Analysis, and Computational Studies . ACS Omega. 3

  • Design, Synthesis, and Biological Evaluation of Semicarbazide-Sensitive Amine Oxidase (SSAO) Inhibitors with Anti-inflammatory Activity . Journal of Medicinal Chemistry. 4

Sources

Application Notes & Protocols: Comprehensive NMR Spectroscopic Characterization of 4-Fluoro-1,2,3,6-tetrahydropyridine

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides a comprehensive framework for the structural elucidation of 4-Fluoro-1,2,3,6-tetrahydropyridine using advanced Nuclear Magnetic Resonance (NMR) spectroscopy. As a valuable building block in medicinal chemistry, particularly for neurological disorder therapeutics, unambiguous characterization of this fluorinated heterocycle is paramount.[1][2] We present a suite of detailed protocols for one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (COSY, HSQC, HMBC) NMR experiments. The narrative emphasizes the causality behind experimental choices and offers an in-depth analysis of the spectral data, focusing on the profound influence of the fluorine atom on chemical shifts and coupling constants. This document is intended for researchers, scientists, and drug development professionals seeking a robust, self-validating methodology for the characterization of fluorinated organic molecules.

Introduction: The Significance of Fluorine in NMR

4-Fluoro-1,2,3,6-tetrahydropyridine is a key synthetic intermediate whose structural integrity is critical for its downstream applications.[1] NMR spectroscopy stands as the definitive analytical technique for its characterization. The introduction of a fluorine atom into an organic molecule offers a powerful analytical probe. The ¹⁹F nucleus possesses ideal NMR properties: it has a nuclear spin of ½, 100% natural abundance, and a high gyromagnetic ratio, rendering its sensitivity comparable to that of ¹H NMR.[3][4]

The most significant advantage of ¹⁹F NMR is the vast chemical shift dispersion, which can span over 800 ppm.[4][5] This wide range minimizes signal overlap and makes the ¹⁹F chemical shift exquisitely sensitive to subtle changes in the local electronic environment, providing a high-resolution window into molecular structure.[3][6] This guide will detail the synergistic use of ¹H, ¹³C, and ¹⁹F NMR to achieve complete and confident structural assignment.

Molecular Structure and Analytical Strategy

A thorough NMR analysis requires a clear understanding of the target molecule's topology. The structure of 4-Fluoro-1,2,3,6-tetrahydropyridine, with its unique set of non-equivalent protons and carbons, necessitates a multi-faceted approach.

Caption: Structure of 4-Fluoro-1,2,3,6-tetrahydropyridine with atom numbering.

The absence of a symmetry plane renders all carbon and proton environments chemically distinct, leading to a complex but information-rich set of spectra. Our strategy is to use 1D spectra to identify all signals and their multiplicities, and then employ a series of 2D experiments to piece together the molecular puzzle.

Experimental Protocols: A Step-by-Step Guide

Methodological rigor is the foundation of reliable data. The following protocols are designed to yield high-quality, high-resolution NMR data.

Sample Preparation

The quality of the NMR sample directly impacts the quality of the resulting spectra. A properly prepared sample is free of particulate matter and paramagnetic impurities.

  • Analyte Weighing: Accurately weigh 5-10 mg of 4-Fluoro-1,2,3,6-tetrahydropyridine directly into a clean, dry vial.

  • Solvent Selection: Add approximately 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common first choice due to its low viscosity and ability to dissolve a wide range of organic compounds. For compounds with limited solubility, DMSO-d₆ or Acetone-d₆ can be used.[7]

  • Standard Addition: Add an internal standard. For ¹H and ¹³C NMR, Tetramethylsilane (TMS) is the standard (0 ppm). For ¹⁹F NMR, no standard is strictly necessary as the spectrometer can be referenced to an external standard like CFCl₃ (0 ppm), but an internal reference can improve accuracy.[8]

  • Homogenization: Vortex the sample for 30 seconds to ensure a homogeneous solution.

  • Transfer: Using a clean pipette, transfer the solution to a 5 mm NMR tube, ensuring the final liquid height is approximately 4-5 cm.[5]

  • Finalization: Cap the NMR tube securely and wipe the exterior clean before insertion into the spectrometer.

Spectrometer Setup & Data Acquisition

The following parameters are provided as a robust starting point for a modern 400 or 500 MHz NMR spectrometer.

Caption: General experimental workflow for NMR characterization.

Table 1: Recommended 1D NMR Acquisition Parameters

Parameter¹H NMR¹³C NMR {¹H Decoupled}¹⁹F NMR {¹H Decoupled}Causality and Rationale
Pulse Program zg30zgpg30zgfhigqnStandard pulse-acquire sequences. The ¹⁹F sequence includes robust ¹H decoupling.[5]
Spectral Width 12 ppm220 ppm250 ppmEncompasses the expected chemical shift ranges for the respective nuclei in organic molecules.[5]
Transmitter Offset ~5 ppm~100 ppm~-120 ppmCentered in the region where signals are expected to appear, optimizing digitization.
Acquisition Time ~3 sec~1.5 sec~1 secBalances resolution with experiment time. Longer times yield sharper lines.
Relaxation Delay (D1) 2 sec2 sec5 secAllows for sufficient relaxation between scans. A longer D1 for ¹⁹F is crucial for accurate integration if quantitation is needed.[5]
Number of Scans 16102464Adjusted to achieve a good signal-to-noise ratio (S/N > 100:1 for ¹H, >20:1 for ¹³C/¹⁹F).

Table 2: Recommended 2D NMR Acquisition Parameters

ExperimentKey ParametersPurpose and Rationale
¹H-¹H COSY cosygpqf pulse program, 2048x256 data points, 8 scansReveals scalar couplings between protons (JHH), establishing the proton connectivity network within the molecule.
¹H-¹³C HSQC hsqcedetgpsisp2.3 pulse program, 1024x256 data points, 16 scansCorrelates each proton with its directly attached carbon via one-bond coupling (¹JCH), enabling definitive C-H assignment.
¹H-¹³C HMBC hmbcgplpndqf pulse program, 2048x256 data points, 32 scansDetects long-range correlations (2-4 bonds, nJCH) between protons and carbons. Essential for identifying quaternary carbons and piecing together the carbon skeleton.

Spectral Analysis and Data Interpretation

The synergy between different NMR experiments provides a self-validating system for structure elucidation.

¹H NMR Spectrum: The Proton Framework

The ¹H spectrum reveals the number of distinct proton environments and their neighbor relationships.

  • Chemical Shifts (δ): Expect signals across three regions: the vinylic region (~5.0-6.0 ppm for H5), the allylic region (~3.0-4.0 ppm for H3 and H6), and the aliphatic region (~2.0-3.0 ppm for H2). The N-H proton signal can be broad and its position is solvent-dependent.

  • Multiplicity: The key feature will be the splitting caused by both JHH (proton-proton) and JHF (proton-fluorine) couplings. The fluorine atom will induce splitting in the H3 and H5 signals. JHF values decrease with the number of bonds separating the nuclei.[9][10]

¹⁹F NMR Spectrum: The Fluorine Probe

The ¹⁹F spectrum provides a direct view of the fluorine's environment.

  • Chemical Shift (δ): A single signal is expected. For fluoroalkenes, this typically appears in the range of -90 to -150 ppm relative to CFCl₃.[8][11]

  • Multiplicity: The signal will be a complex multiplet due to coupling with the geminal proton (H3), the vicinal proton (H5), and potentially long-range couplings. Proton decoupling simplifies this to a singlet, confirming there is only one fluorine environment.

¹³C NMR Spectrum: The Carbon Skeleton

The ¹³C spectrum, especially when coupled with HSQC and HMBC data, confirms the carbon backbone.

  • Chemical Shifts (δ): Five distinct signals are expected. The olefinic carbons (C4, C5) will be downfield (~100-150 ppm), while the aliphatic carbons (C2, C3, C6) will be upfield (~20-60 ppm).

  • C-F Coupling (JCF): This is the most informative feature. The signal for C4 will be split by a large one-bond coupling (¹JCF ~ 150-250 Hz).[10] The signals for C3 and C5 will show smaller two-bond couplings (²JCF ~ 10-30 Hz), and C2 and C6 may show even smaller three- and four-bond couplings.[7][10] These couplings are definitive proof of the fluorine's position.

Corroboration with 2D NMR

The 2D spectra tie all the 1D data together, allowing for unambiguous assignment.

Structure Final Structure H_NMR ¹H NMR (Proton Signals, JHH, JHF) H_NMR->Structure COSY COSY (H-H Connectivity) H_NMR->COSY HSQC HSQC (Direct C-H Bonds) H_NMR->HSQC HMBC HMBC (Long-Range C-H Connectivity) H_NMR->HMBC C_NMR ¹³C NMR (Carbon Signals, JCF) C_NMR->Structure C_NMR->HSQC C_NMR->HMBC F_NMR ¹⁹F NMR (Fluorine Signal) F_NMR->Structure COSY->Structure Confirms HSQC->Structure Confirms HMBC->Structure Confirms

Caption: Data corroboration model for structural validation.

  • COSY: Will show correlations between H2↔H3, H5↔H6, establishing the sequence of protons around the ring.

  • HSQC: Will directly link each proton signal (except N-H) to its corresponding carbon signal (e.g., H2 protons to C2, H5 to C5, etc.).

  • HMBC: Is the final piece of the puzzle. It will show, for example, a correlation from the H2 protons to C3 and C6, and from the H5 proton to C3 and C4, confirming the overall ring structure and the position of the double bond.

Summary of Expected Spectral Data

The following table summarizes the anticipated NMR data for 4-Fluoro-1,2,3,6-tetrahydropyridine in CDCl₃. Note: These are predicted values based on typical ranges for similar functional groups and should be confirmed by experiment.

Table 3: Predicted NMR Data Summary

Assignment¹H δ (ppm)¹H Multiplicity¹³C δ (ppm)Key Couplings (J in Hz)
C2 ~2.8 - 3.2m~45 - 55²JCF ~ 5-10
C3 ~3.3 - 3.8m~50 - 60²JCF ~ 20-30
C4 --~145 - 160 (d)¹JCF ~ 220-250
C5 ~5.5 - 6.0m~110 - 125 (d)²JCF ~ 15-25; ³JHF ~ 5-10
C6 ~3.5 - 4.0m~50 - 60⁴JCF ~ 1-5
N1-H Variablebr s--
F4 --¹⁹F δ ~ -115 ppm ³JHF (to H3), ²JHF (to H5)

Conclusion

The comprehensive NMR analysis outlined in these notes, combining 1D and 2D techniques, provides a robust and self-validating protocol for the complete structural characterization of 4-Fluoro-1,2,3,6-tetrahydropyridine. The unique spectral signatures imparted by the fluorine atom, particularly the large and informative JCF coupling constants, serve as definitive reporters for its location. This multi-nuclear, multi-dimensional approach ensures the highest level of confidence in structural assignment, a critical requirement for advancing research and development in medicinal chemistry and materials science.

References

  • BenchChem. (2025).
  • Alfa Chemistry. 19F Coupling Constants Table - Organofluorine. Alfa Chemistry.
  • Cárdenas-Jirón, G. I., et al. (2002). DFT Calculation of NMR JFF Spin−Spin Coupling Constants in Fluorinated Pyridines. The Journal of Physical Chemistry A.
  • EvitaChem. Buy 4-Fluoro-1,2,3,6-tetrahydropyridine. EvitaChem.
  • Gerig, J. T. Fluorine NMR. University of California, Santa Barbara.
  • Journal "Fluorine notes". (2017). NMR spectral characteristics of fluorocontaining pyridines. Fluorine notes.
  • Kwan, E. E., & Kirschner, K. N. (2022).
  • Reich, H. NMR Spectroscopy :: 19F NMR Chemical Shifts.
  • Thermo Fisher Scientific. Evaluation of fluoroorganic compounds with benchtop 19F NMR. Thermo Fisher Scientific.
  • Tsuchimoto, T. (2013). Detailed experimental procedure for the synthesis of 4-fluoropyridine. Journal of Chemical Experiment.
  • University of California, Santa Barbara. 19F Chemical Shifts and Coupling Constants. UCSB Chemistry and Biochemistry.
  • Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia.
  • Wu, Y., et al. (2005). 4-Phenyl-1,2,3,6-tetrahydropyridine, an excellent fragment to improve the potency of PARP-1 inhibitors. Bioorganic & Medicinal Chemistry Letters.

Sources

Application Note: Mass Spectrometry Fragmentation Patterns of 4-Fluoro-1,2,3,6-tetrahydropyridine

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Development Professionals Matrix/Technique: GC-EI-MS and UHPLC-ESI-MS/MS

Executive Summary

4-Fluoro-1,2,3,6-tetrahydropyridine (4-F-THP) is a critical heterocyclic scaffold utilized in the synthesis of neuropharmacological agents, synthetic cannabinoid receptor agonists, and analogs of the neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine). Accurate structural elucidation of 4-F-THP and its derivatives is paramount in drug metabolism and pharmacokinetics (DMPK) studies.

This application note provides an in-depth, mechanistically grounded guide to the mass spectrometric fragmentation patterns of 4-F-THP. By understanding the thermodynamic and kinetic drivers behind its ionization—specifically the highly characteristic loss of hydrogen fluoride (HF) and retro-Diels-Alder (RDA) cycloreversion—analysts can confidently identify this moiety in complex biological matrices.

Mechanistic Causality of Fragmentation

Do not merely memorize m/z values; understanding the why behind the fragmentation pathways ensures accurate spectral interpretation even when analyzing novel, substituted derivatives.

Pathway A: Elimination of Hydrogen Fluoride (HF)

Despite the high bond dissociation energy of the C–F bond, the electron ionization (EI) and collision-induced dissociation (CID) spectra of 4-fluoro-1,2,3,6-tetrahydropyridine analogs are dominated by the neutral loss of HF (20 Da) 1.

  • The Causality: The elimination of HF from the molecular ion ( m/z 101) is thermodynamically driven by the formation of a highly stable, fully conjugated dihydropyridinium or pyridinium cation ( m/z 81). The gain in resonance stabilization energy far outweighs the activation barrier of C–F cleavage.

Pathway B: Retro-Diels-Alder (RDA) Cycloreversion

The 1,2,3,6-tetrahydropyridine core possesses a cyclohexene-like geometry with a double bond at the Δ3,4 position. This structural arrangement is perfectly primed for an RDA reaction, a process well-documented in high-temperature and high-energy MS environments 2.

  • The Causality: Cleavage of the allylic C2–N1 and C5–C6 bonds relieves ring strain and yields two stable neutral/ionic species: a diene and a dienophile. For 4-F-THP, this cascade results in 2-fluoro-1,3-butadiene ( m/z 72) and methanimine ( m/z 29). Similar RDA cascades are observed in the ESI-MS/MS spectra of related neurotoxins like MPTP 3.

Pathway C: Alpha-Cleavage

Alpha-cleavage resulting in the loss of a hydrogen atom to form the [M−1]+ ion ( m/z 100) is a hallmark of tetrahydropyridine derivatives 4.

  • The Causality: The radical cation localized on the nitrogen atom drives the homolytic cleavage of the adjacent C–H bond, forming a stable iminium ion.

FragmentationPathways M Molecular Ion [M]+• m/z 101 HF [M - HF]+• m/z 81 (Dihydropyridinium) M->HF -20 Da (HF) RDA1 RDA Diene m/z 72 (2-Fluoro-1,3-butadiene) M->RDA1 -29 Da (CH2NH) RDA2 RDA Dienophile m/z 29 (Methanimine) M->RDA2 -72 Da (C4H5F) H_loss [M - H]+ m/z 100 (Alpha-Cleavage) M->H_loss -1 Da (H•)

Figure 1: Primary EI-MS fragmentation pathways of 4-Fluoro-1,2,3,6-tetrahydropyridine.

Quantitative Data & Spectral Interpretation

The following table summarizes the expected quantitative fragmentation profile for underivatized 4-Fluoro-1,2,3,6-tetrahydropyridine under standard 70 eV Electron Ionization (EI) conditions.

m/z Fragment FormulaRelative Abundance (EI)Mechanistic Origin
101 [C5​H8​FN]+∙ 40 - 60%Molecular Ion [M]+∙
100 [C5​H7​FN]+ 15 - 25%Alpha-cleavage (Loss of H∙ )
81 [C5​H7​N]+∙ 80 - 100% (Base Peak)Elimination of HF (-20 Da)
72 [C4​H5​F]+∙ 30 - 50%Retro-Diels-Alder (Diene fragment)
29 [CH2​NH]+∙ 10 - 20%Retro-Diels-Alder (Dienophile fragment)

Experimental Protocols: A Self-Validating System

To ensure absolute confidence in structural assignments, the analytical protocol must be self-validating. Relying solely on GC-MS can lead to false positives, as thermal degradation in the GC inlet can mimic EI fragmentation (e.g., thermal loss of HF prior to ionization). The following dual-platform protocol ensures orthogonal validation.

Sample Preparation
  • Stock Solution: Dissolve 1.0 mg of 4-F-THP standard in 1.0 mL of LC-MS grade Methanol. Rationale: Methanol provides excellent solubility for polar secondary amines and facilitates efficient protonation in ESI+.

  • Working Dilution: Dilute to 10 µg/mL using 50:50 Water:Acetonitrile (for LC) or pure Hexane (for GC).

GC-EI-MS Methodology
  • Inlet Parameters: Set the GC inlet to 250°C in splitless mode.

  • Column: Use a 30m HP-5ms (5% phenyl methyl siloxane) column. Rationale: The low-bleed stationary phase is ideal for resolving small, volatile heterocycles without background interference.

  • Oven Program: 50°C (hold 1 min), ramp at 15°C/min to 280°C.

  • MS Parameters: Electron energy at 70 eV, source temperature at 230°C. Scan range: m/z 20 to 200.

UHPLC-ESI-MS/MS Methodology (Orthogonal Validation)
  • Mobile Phase: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid. Rationale: Formic acid acts as a proton source, maximizing the [M+H]+ precursor ion yield ( m/z 102).

  • Gradient: 5% B to 95% B over 5 minutes.

  • MS/MS Parameters (CID): Isolate the precursor [M+H]+ at m/z 102. Ramp the Collision Energy (CE) from 10 eV to 30 eV.

    • Causality Check: At 10 eV, the intact precursor ( m/z 102) should dominate. At 30 eV, the endothermic RDA cleavage and HF elimination are driven forward, yielding m/z 82 ( [M+H−HF]+ ) and m/z 73 (protonated diene).

System Validation & Quality Control
  • Blank Injection: Inject a solvent blank immediately before the sample to rule out carryover.

  • Reference Spiking: Inject a structurally related non-fluorinated reference standard (e.g., 1,2,3,6-tetrahydropyridine). Confirm that its RDA fragmentation yields m/z 54 and m/z 29. This validates that the m/z 72 peak observed in the target sample is definitively the fluorinated RDA diene, proving the fragmentation is structurally inherent and not a thermal artifact.

AnalyticalWorkflow A Sample Prep (Methanol Dilution) B Orthogonal Separation (GC-EI & LC-ESI) A->B C Ionization (70eV EI / ESI+) B->C D Mass Analysis (Q-TOF / QqQ) C->D E Data Validation (Cross-Platform Match) D->E

Figure 2: End-to-end self-validating mass spectrometry analytical workflow for 4-Fluoro-THP.

Conclusion

The mass spectrometric characterization of 4-Fluoro-1,2,3,6-tetrahydropyridine relies heavily on recognizing its thermodynamic tendency to expel hydrogen fluoride and undergo retro-Diels-Alder cycloreversion. By implementing a self-validating, cross-platform methodology (GC-EI-MS paired with LC-ESI-MS/MS), analysts can definitively differentiate these inherent structural fragmentations from thermal degradation artifacts, ensuring the highest level of scientific integrity in structural elucidation.

References

  • Title: 4 Source: Journal of the American Society for Mass Spectrometry (acs.org)

  • Title: 1 Source: ResearchGate

  • Title: 2 Source: OSTI.gov (Department of Energy)

  • Title: 3 Source: PubMed Central (nih.gov)

Sources

Application Note: Advanced Handling, Storage, and Safety Protocols for 4-Fluoro-1,2,3,6-tetrahydropyridine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

4-Fluoro-1,2,3,6-tetrahydropyridine (often utilized as a hydrochloride salt, CAS: 80120-00-9, or free base, CAS: 211735-94-3) is a specialized fluorinated heterocyclic compound. The substitution of a fluorine atom at the 4-position of the tetrahydropyridine ring significantly alters its electronic properties, enhancing its lipophilicity and metabolic stability. Consequently, it is heavily utilized in medicinal chemistry, specifically as a substrate or probe in monoamine oxidase B (MAO-B) enzymatic assays [1].

Working with this compound requires stringent professional laboratory controls for two primary reasons:

  • Chemical Instability (Oxidation): The tetrahydropyridine core is highly susceptible to spontaneous or photoinduced oxidation. In the presence of ambient oxygen and light, it undergoes a thermodynamically favorable aromatization to form the corresponding 4-fluoropyridine derivative [2].

  • Biological Potency: Due to its high lipophilicity and interaction with neurological targets (like MAO-B), inadvertent exposure (especially dermal or inhalation) poses significant toxicological risks.

This application note provides validated, self-contained protocols for the safe storage, handling, and decontamination of 4-Fluoro-1,2,3,6-tetrahydropyridine in professional research environments.

Physicochemical Profiling & Safety Data

To design an effective handling protocol, researchers must first understand the physical parameters that dictate the compound's behavior in ambient environments.

Table 1: Chemical Properties & Hazard Profile
ParameterDescription / ValueOperational Implication
Molecular Formula C5H8FN (Free base) / C11H13ClFN (HCl salt)Fluorine enhances membrane permeability.
Target Interaction MAO-B Substrate [1]Requires BSL-2 equivalent chemical handling.
Oxidation Potential High (forms pyridine derivatives) [3]Strict requirement for inert atmosphere (Argon).
Primary Hazards Acute toxicity (oral/dermal), Eye Irritation [4]Mandates heavy-duty nitrile gloves and face protection.
Solubility HCl salt is water-soluble; Free base is lipophilicDictates the choice of decontamination solvents.

Degradation Pathways & Storage Logistics

The most common point of failure in tetrahydropyridine research is the loss of compound integrity due to improper storage. Research demonstrates that in aprotic solvents, tetrahydropyridines can undergo a reversible one-electron oxidation that becomes irreversible upon continuous exposure to dioxygen, especially under photoexcitation [2].

To prevent this, the compound must be stored at -20°C under a dry Argon atmosphere , protected from light.

G A 4-Fluoro-1,2,3,6-tetrahydropyridine (Stable Ground State) B Ambient O2 + Photon Exposure (Improper Handling) A->B Exposure C Radical Cation Intermediate (Highly Reactive) B->C Electron Transfer D 4-Fluoropyridine Derivative (Aromatized / Degraded) C->D Aromatization

Caption: Photoinduced oxidative degradation pathway of tetrahydropyridines in ambient conditions.

Experimental Protocols

The following methodologies are designed to be self-validating systems. By controlling the atmosphere and utilizing specific decontamination chemistry, the researcher simultaneously preserves the reagent and mitigates exposure risks.

Protocol A: Inert Atmosphere Aliquoting and Solubilization

Objective: To prepare standardized stock solutions for MAO-B assays without triggering premature oxidation of the tetrahydropyridine ring.

Prerequisites:

  • Inert gas glovebox (O2 < 1 ppm, H2O < 1 ppm).

  • Anhydrous, degassed solvents (e.g., DMSO or buffered saline depending on the salt form).

  • Amber glass vials with PTFE-lined septa.

Step-by-Step Methodology:

  • Preparation: Purge the antechamber of the glovebox with Argon for a minimum of 3 cycles before introducing the sealed vial of 4-Fluoro-1,2,3,6-tetrahydropyridine.

  • Equilibration: Allow the vial to reach ambient temperature inside the glovebox to prevent condensation upon opening.

  • Solubilization: Weigh the desired mass using an analytical balance inside the glovebox. Transfer to an amber glass vial.

  • Dissolution: Add the degassed solvent slowly. Causality Note: Degassing the solvent via freeze-pump-thaw cycles prior to introduction is critical; dissolved oxygen in standard solvents is sufficient to initiate the radical cation formation described in Section 3.

  • Sealing: Seal the vial with a PTFE-lined crimp cap. The solution can now be safely removed from the glovebox.

  • Extraction: For subsequent assays, withdraw aliquots using a gas-tight syringe flushed with Argon, maintaining positive pressure within the vial to prevent atmospheric ingress.

Protocol B: Oxidative Decontamination of Work Surfaces

Objective: To chemically neutralize spills or contaminated glassware by deliberately forcing the oxidation of the biologically active tetrahydropyridine into a less reactive state.

Prerequisites:

  • 0.1 M Potassium Permanganate (KMnO4) in 3 M Sulfuric Acid (H2SO4), OR 1% Sodium Hypochlorite (NaClO) solution.

  • Absorbent laboratory pads.

Step-by-Step Methodology:

  • Containment: In the event of a spill inside the fume hood, immediately cover the liquid with absorbent pads to prevent aerosolization.

  • Chemical Neutralization: Carefully pour the oxidizing solution (e.g., 1% NaClO) over the absorbent pads. Causality Note: While oxidation is avoided during storage, it is actively weaponized here for safety. Strong oxidants rapidly cleave or fully aromatize the tetrahydropyridine ring, destroying its specific affinity for biological targets like MAO-B.

  • Incubation: Allow the oxidizing agent to sit for a minimum of 30 minutes to ensure complete chemical degradation.

  • Cleanup: Collect the saturated pads using chemical-resistant tongs and dispose of them in a dedicated, clearly labeled hazardous waste container.

  • Secondary Wash: Wash the surface with water, followed by a 70% ethanol wipe to remove any residual salts or lipophilic byproducts.

G S1 Primary Storage (-20°C, Argon) S2 Glovebox Transfer (O2 < 1 ppm) S1->S2 S3 Aliquoting in Amber Vials (Degassed Solvents) S2->S3 S4 Sealed Transfer to Fume Hood S3->S4 S5 Post-Assay Decontamination (1% NaClO Wash) S4->S5

Caption: End-to-end safe handling workflow for 4-Fluoro-1,2,3,6-tetrahydropyridine.

References

  • Beilstein Journal of Organic Chemistry. "Photoinduced 1,2,3,4-tetrahydropyridine ring conversions" (2015). Beilstein J. Org. Chem. Available at:[Link]

  • PubChem. "4-(4-Fluorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride Safety and Hazards". National Institutes of Health. Available at:[Link]

Cell culture assay preparation using 4-Fluoro-1,2,3,6-tetrahydropyridine

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Unveiling Direct Bioactivity in Dopaminergic Models Using 4-Fluoro-1,2,3,6-tetrahydropyridine

The Mechanistic Paradigm Shift in Neurotoxicology

For decades, 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) has been the gold standard for modeling dopaminergic neurodegeneration in vitro and in vivo[1]. However, MPTP is inherently a prodrug; its toxicity strictly depends on metabolic activation by monoamine oxidase-B (MAO-B)—predominantly localized in astrocytes—to form the toxic pyridinium cation, MPP+[2],[3],[4]. This obligate metabolic step complicates in vitro assays, often necessitating complex astrocyte-neuron co-cultures to achieve robust toxicity.

The introduction of 4-Fluoro-1,2,3,6-tetrahydropyridine (4-F-THP) and its derivatives fundamentally bypasses this limitation. The strategic substitution of a fluorine atom at the 4-position of the tetrahydropyridine ring alters the molecule's electronic distribution and enhances its lipophilicity and metabolic stability[5]. Unlike non-fluorinated THPs, 4-fluoro derivatives exhibit direct bioactivity , eliminating the strict requirement for MAO-B conversion[6]. This allows researchers to utilize simplified, highly reproducible monoculture systems (e.g., differentiated SH-SY5Y cells) to screen neuroprotective compounds or study direct mitochondrial Complex I inhibition.

Pathway Visualization: Bypassing the Astrocyte Requirement

To understand the experimental advantages of 4-F-THP, one must map its cellular trajectory against traditional MPTP. The diagram below illustrates how 4-F-THP circumvents the traditional MAO-B bottleneck, entering dopaminergic neurons directly via the Dopamine Transporter (DAT) or through passive diffusion enabled by its fluorinated lipophilic profile.

G MPTP MPTP (Non-fluorinated) MAOB MAO-B Activation (Astrocytes) MPTP->MAOB Obligate step F_THP 4-Fluoro-THP (Fluorinated Analog) Direct Direct Bioactivity (MAO-B Independent) F_THP->Direct Fluorine effect MPP MPP+ Intermediate MAOB->MPP DAT DAT-Mediated Uptake MPP->DAT Required for entry Direct->DAT Primary entry Passive Passive Diffusion (High Lipophilicity) Direct->Passive Secondary entry Tox Mitochondrial Complex I Inhibition & Cell Death DAT->Tox Passive->Tox

Fig 1: Divergent neurotoxic pathways of MPTP vs. 4-Fluoro-THP in dopaminergic models.

Experimental Design: Building a Self-Validating System

A robust assay must prove that the observed toxicity is mechanistically specific. Because 4-F-THP operates differently than MPTP, we design this protocol as a self-validating pharmacological matrix .

  • Causality of Differentiation: We utilize SH-SY5Y neuroblastoma cells. However, naive SH-SY5Y cells express low levels of DAT. We differentiate them using Retinoic Acid (RA) to upregulate DAT expression and mature neuronal markers, ensuring the cells possess the necessary transport machinery for targeted toxicity[7].

  • Causality of Pharmacological Controls: To validate the direct bioactivity of 4-F-THP, we employ two inhibitors: Selegiline (an irreversible MAO-B inhibitor) and Nomifensine (a DAT inhibitor). If 4-F-THP is truly MAO-B independent, Selegiline will fail to rescue the cells, whereas it will completely rescue MPTP-treated control cells[2].

Step-by-Step Protocol: 4-F-THP Neurotoxicity Assay

Reagents Required:

  • 4-Fluoro-1,2,3,6-tetrahydropyridine hydrochloride[8]

  • MPTP hydrochloride (Positive Control)

  • Selegiline (MAO-B Inhibitor) & Nomifensine (DAT Inhibitor)

  • Retinoic Acid (RA)

  • CellTiter-Glo® Luminescent Cell Viability Assay

Phase 1: Cell Seeding and Differentiation

  • Harvest SH-SY5Y cells and resuspend in DMEM/F12 supplemented with 10% FBS and 1% Penicillin/Streptomycin.

  • Seed cells at a density of 2×104 cells/well in a black, clear-bottom 96-well plate.

  • Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.

  • Replace media with Differentiation Media (DMEM/F12 + 1% FBS + 10 µM Retinoic Acid).

  • Perform a 50% media exchange every 48 hours for a total of 5 days to induce DAT expression and neurite outgrowth.

Phase 2: Compound Preparation

  • 4-F-THP Stock: 4-Fluoro-1,2,3,6-tetrahydropyridine hydrochloride is highly soluble in water, but for long-term stability and sterility, prepare a 10 mM stock in anhydrous DMSO[8]. Aliquot and store at -20°C.

  • Working Solutions: Dilute the stock in assay media (DMEM/F12 + 1% FBS) to achieve a final concentration range of 10 µM to 500 µM. Ensure the final DMSO concentration does not exceed 0.1% to prevent solvent-induced cytotoxicity.

Phase 3: Pharmacological Pre-treatment (The Validation Step)

  • Aspirate the differentiation media from the 96-well plate.

  • Add 50 µL of assay media containing either:

    • Vehicle (0.1% DMSO)

    • 10 µM Selegiline

    • 10 µM Nomifensine

  • Incubate for 1 hour at 37°C to allow complete target engagement.

Phase 4: Toxin Exposure & Endpoint Analysis

  • Add 50 µL of 2X concentrated 4-F-THP (or MPTP for controls) to the pre-treated wells.

  • Incubate the plates for 48 hours at 37°C.

  • Equilibrate the plate and CellTiter-Glo® reagent to room temperature for 30 minutes.

  • Add 100 µL of CellTiter-Glo® reagent per well. Place on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Record luminescence using a microplate reader (integration time: 0.5–1 second per well).

Data Interpretation and Expected Outcomes

The tables below summarize the quantitative and qualitative data benchmarks necessary to validate the assay. By comparing the fluorinated analog to the traditional MPTP model, researchers can isolate the specific variables of their drug screening pipeline.

Table 1: Comparative Pharmacological Profile

CompoundBioactivation RequirementPrimary Cellular TargetLipophilicityOptimal In Vitro Model
MPTP High (MAO-B dependent)Complex I (as MPP+)ModerateAstrocyte-Neuron Co-culture
4-Fluoro-THP Low (Direct bioactivity)Complex I / DirectHigh (Fluorine enhanced)Differentiated Monoculture

Table 2: Self-Validating Pharmacological Matrix (Expected Viability)

Treatment ConditionMPTP Viability Outcome4-F-THP Viability OutcomeMechanistic Implication
Vehicle Control 100% (Baseline)100% (Baseline)Confirms baseline health of differentiated SH-SY5Y cells.
Toxin Alone (IC₅₀) ~50%~50%Establishes baseline cytotoxicity.
Toxin + Selegiline >90% (Full Rescue)~50% (No Rescue) Proves 4-F-THP toxicity is MAO-B independent[6],[2].
Toxin + Nomifensine >85% (Strong Rescue)~70% (Partial Rescue)Indicates 4-F-THP utilizes DAT, but high lipophilicity allows some passive entry[5],[7].

By implementing 4-Fluoro-1,2,3,6-tetrahydropyridine, drug development professionals can streamline neurotoxicity screening, removing the biological noise of astrocyte metabolism while maintaining high fidelity to dopaminergic vulnerability.

Sources

Application Note: Regioselective Reagents and Catalysts for 4-Fluoro-1,2,3,6-Tetrahydropyridine Synthesis via Eliminative Deoxofluorination

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 4-fluoro-1,2,3,6-tetrahydropyridine scaffold is a highly valued motif in medicinal chemistry, frequently utilized in the development of monoamine oxidase B (MAO-B) substrates[1] and novel synthetic cannabinoid receptor ligands[2]. Traditional synthesis of these monofluoroalkenes from 4-piperidone derivatives using standard deoxofluorinating agents (e.g., DAST, Deoxo-Fluor) is notoriously difficult, as these reagents overwhelmingly favor the formation of gem-difluorides[3].

This application note details a highly regioselective, self-validating protocol for the eliminative deoxofluorination of N-protected 4-piperidones. By utilizing XtalFluor-E as the primary fluorinating reagent and Et₃N·3HF as a promoter within a hydrogen-bond accepting solvent, researchers can bypass the gem-difluoride pathway and synthesize 4-fluoro-1,2,3,6-tetrahydropyridines in a single step under mild, bench-stable conditions[4].

Mechanistic Rationale & Reagent Selection

The Causality of Solvent-Controlled Selectivity

The transformation of a ketone to a monofluoroalkene requires bypassing the thermodynamically favored gem-difluoride product. When a precursor like 1-Boc-4-piperidone reacts with (diethylaminodifluorosulfinium tetrafluoroborate) and Et₃N·3HF, it forms a transient fluoroalkoxy-N,N-diethylaminodifluorosulfane intermediate[3].

At this juncture, the reaction bifurcates:

  • Sₙ2 Pathway : Free HF attacks the intermediate to form the gem-difluoride (4,4-difluoropiperidine).

  • Elimination Pathway : Loss of HF and the sulfane leaving group yields the target monofluoroalkene (4-fluoro-1,2,3,6-tetrahydropyridine).

To force the reaction down the elimination pathway, the nucleophilicity of HF must be suppressed. This is achieved by using N,N-Dimethylacetamide (DMA) as the solvent. DMA is a strong hydrogen-bond acceptor ( pKBHX​=2.44 ). It sequesters the in situ generated HF, kinetically starving the Sₙ2 pathway and allowing the elimination pathway to dominate[3].

Mechanism K 4-Piperidone (Starting Material) I Fluoroalkoxy-sulfane Intermediate K->I XtalFluor-E Et3N·3HF G gem-Difluoropiperidine (Suppressed) I->G SN2 Attack (Free HF) M 4-Fluoro-1,2,3,6-THP (Target) I->M Elimination (-HF) S DMA Solvent (H-Bond Acceptor) S->G Inhibits SN2 via HF Sequestration

Mechanistic bifurcation in deoxofluorination controlled by solvent hydrogen-bonding.

Why XtalFluor-E?

Unlike DAST, which generates highly corrosive free HF and poses severe thermal explosion risks, XtalFluor-E is a crystalline, thermally stable salt[5]. It provides a controlled release of fluoride when activated by an exogenous source (Et₃N·3HF), ensuring a safer and more reproducible reaction profile[5].

Comparative Reagent Data

Table 1: Comparison of Deoxofluorinating Reagents for 4-Piperidone Derivatives

ReagentMajor Product PathwayFree HF GenerationThermal StabilityHandling & Safety Profile
DAST gem-Difluoride (Sₙ2)HighLow (Explosion risk >90°C)Fuming liquid; reacts violently with moisture.
Deoxo-Fluor gem-Difluoride (Sₙ2)HighModerateLiquid; strict anhydrous handling required.
XtalFluor-E (in DMA)Monofluoroalkene (Elimination)LowHigh (Crystalline salt)Bench-stable; controlled fluoride release.

Validated Experimental Protocol

This protocol for the synthesis of 1-Boc-4-fluoro-1,2,3,6-tetrahydropyridine is designed as a self-validating system. The visual and analytical cues provided ensure that the reaction trajectory is continuously monitored and verified.

Workflow S1 1. Setup Dissolve in DMA Add Et3N·3HF S2 2. Reaction Add XtalFluor-E Stir at RT S1->S2 S3 3. Quench 5% NaHCO3 Extract (EtOAc) S2->S3 S4 4. Isolate Silica Gel Chromatography S3->S4

Step-by-step workflow for the eliminative deoxofluorination of 4-piperidones.

Materials Required:
  • Substrate: 1-Boc-4-piperidone (1.0 equiv, 5.0 mmol, 1.0 g)

  • Reagent: XtalFluor-E (1.5 equiv, 7.5 mmol, 1.72 g)

  • Promoter: Triethylamine trihydrofluoride (Et₃N·3HF) (1.5 equiv, 7.5 mmol, 1.22 mL)

  • Solvent: N,N-Dimethylacetamide (DMA), anhydrous (10 mL, 0.5 M)

  • Workup: 5% Aqueous NaHCO₃ solution, Ethyl Acetate (EtOAc), Brine, Anhydrous MgSO₄.

Step-by-Step Methodology:
  • System Preparation (Inert Atmosphere): Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Flush with Argon.

    • Causality: While XtalFluor-E is bench-stable, excluding ambient moisture prevents premature hydrolysis of the reagent, ensuring accurate stoichiometry.

  • Substrate Dissolution: Add 1-Boc-4-piperidone (1.0 g) to the flask and dissolve in 10 mL of anhydrous DMA.

  • Promoter Addition: Inject Et₃N·3HF (1.22 mL) dropwise via syringe at room temperature. Stir for 10 minutes.

    • Self-Validation Check: The solution should remain clear. This step primes the system with the necessary exogenous fluoride.

  • Activation (Fluorination): Add XtalFluor-E (1.72 g) in three equal portions over 5 minutes.

    • Self-Validation Check: A mild exotherm may occur. Do not use a completely sealed vessel without a pressure relief needle.

  • Reaction Monitoring: Stir the mixture at room temperature (20–25 °C). Monitor via TLC (Hexanes/EtOAc 8:2) and ¹⁹F NMR of crude aliquots.

    • Self-Validation Check: In ¹⁹F NMR, the appearance of a multiplet around -100 to -105 ppm indicates the formation of the monofluoroalkene. A signal around -100 ppm without vinylic coupling suggests the gem-difluoride byproduct. The reaction is typically complete within 2–4 hours.

  • Quenching: Cool the flask in an ice bath (0 °C). Slowly add 15 mL of 5% aqueous NaHCO₃.

    • Self-Validation Check: Vigorous effervescence (CO₂ release) will be observed as residual HF and unreacted XtalFluor-E are neutralized.

  • Extraction: Transfer to a separatory funnel. Extract with EtOAc (3 × 20 mL). Wash the combined organic layers with brine (2 × 20 mL) to remove residual DMA solvent.

  • Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude oil via silica gel flash chromatography (gradient elution: 100% Hexanes to 90:10 Hexanes/EtOAc). The target 1-Boc-4-fluoro-1,2,3,6-tetrahydropyridine elutes before any residual gem-difluoride byproduct.

Analytical Characterization & Troubleshooting

  • ¹⁹F NMR (CDCl₃): Look for a characteristic signal around δ -103.5 ppm (m, 1F). The splitting pattern arises from coupling with the adjacent vinylic proton and allylic protons.

  • ¹H NMR (CDCl₃): The vinylic proton (C5-H) typically appears as a broad doublet or multiplet around δ 5.20 - 5.40 ppm, exhibiting a large geminal/vicinal coupling to the fluorine atom ( 3JHF​≈15−20 Hz).

  • Troubleshooting: If the gem-difluoride ratio increases, verify the anhydrous nature of the DMA and ensure the reaction temperature did not drop below 20 °C, which can alter the kinetic distribution between the Sₙ2 and elimination pathways.

References

  • Vandamme, M., & Paquin, J. F. "Eliminative Deoxofluorination Using XtalFluor-E: A One-Step Synthesis of Monofluoroalkenes from Cyclohexanone Derivatives." Organic Letters, 2017, 19(13), 3604-3607. URL:[Link]

  • Beaulieu, F., et al. "Aminodifluorosulfinium Tetrafluoroborate Salts as Stable and Crystalline Deoxofluorinating Reagents." Organic Letters, 2009, 11(21), 5050-5053. URL:[Link]

  • Castagnoli Jr., N., et al. "Synthesis and in vitro biological evaluation of fluoro-substituted-4-phenyl-1,2,3,6-tetrahydropyridines as monoamine oxidase B substrates." Bioorganic & Medicinal Chemistry, 2003, 11(23), 5229-5234. URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting 4-Fluoro-1,2,3,6-Tetrahydropyridine Degradation

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 4-Fluoro-1,2,3,6-tetrahydropyridine (4-F-THP) . This fluorinated heterocyclic scaffold is highly valued in medicinal chemistry and organic synthesis due to the unique lipophilicity and metabolic properties imparted by the C4-fluorine substitution[1]. However, researchers frequently report severe yield losses and compound degradation during routine aqueous workups.

This guide provides a mechanistic breakdown of these degradation pathways alongside field-proven, self-validating protocols to ensure the structural integrity of your compound.

Mechanistic Analysis of Aqueous Degradation

The instability of 4-F-THP in aqueous solutions is driven by two competing thermodynamic pathways. Understanding the causality behind these mechanisms is critical for preventing them.

  • Oxidative Aromatization: Like many tetrahydropyridines, 4-F-THP is highly susceptible to auto-oxidation. Dissolved oxygen acts as an electron acceptor, converting the tetrahydropyridine core into a dihydropyridinium intermediate. This intermediate rapidly oxidizes further into a stable, fully aromatic 4-fluoro-pyridinium salt[2][3].

  • Acid-Catalyzed Hydrolysis: While the 1,2,3,6-tetrahydropyridine system features an isolated double bond, exposure to acidic aqueous conditions (pH < 7) catalyzes double-bond migration. This forms a 1,2,3,4-tetrahydropyridine (an enamine), which is highly susceptible to hydrolytic cleavage, irreversibly opening the ring to yield fragmented amino-ketones or aldehydes[2].

Degradation THP 4-Fluoro-1,2,3,6-tetrahydropyridine (Intact Core) Oxidation Oxidative Aromatization (Electron Transfer) THP->Oxidation Dissolved O2 / Light Hydrolysis Acid-Catalyzed Hydrolysis (via Enamine Isomerization) THP->Hydrolysis Aqueous H+ (pH < 7) Pyridinium 4-Fluoro-pyridinium Salt (Irreversible Degradation) Oxidation->Pyridinium -H2, -e- RingOpen Ring-Opened Amine/Ketone (Irreversible Degradation) Hydrolysis->RingOpen +H2O

Primary aqueous degradation pathways of 4-Fluoro-1,2,3,6-tetrahydropyridine.

Diagnostic FAQs

Q1: My compound disappears entirely during the aqueous extraction phase. What is happening? A1: If your aqueous phase is acidic (pH < 7), your compound is undergoing acid-catalyzed enamine isomerization followed by rapid hydrolysis[2]. The tetrahydropyridine ring cleaves, leaving highly polar, water-soluble fragments that remain trapped in the aqueous layer and will not partition into your organic solvent.

Q2: I am detecting a byproduct with [M+H]+ = 98 in LC-MS. What is this? A2: The expected [M+H]+ for intact 4-F-THP is 102 (Formula: C₅H₈FN). A mass of 98 indicates the loss of 4 hydrogen atoms (-4 Da), which corresponds to the fully oxidized 4-fluoro-pyridinium species[3]. This oxidative aromatization is accelerated by ambient oxygen, light, and heat during the workup[2].

Q3: How does the fluorine atom at the C4 position affect stability? A3: The strongly electron-withdrawing nature of fluorine enhances the lipophilicity of the molecule[1], but it also polarizes the adjacent double bond. This polarization increases the electrophilicity of the ring system, making the enamine intermediate even more sensitive to nucleophilic attack by water[1].

Quantitative Stability Matrix

To optimize your experimental conditions, reference the following stability matrix. Maintaining strict control over pH and temperature is mandatory.

ParameterConditionDegradation MechanismEstimated Half-Life (Aqueous)Corrective Action
pH < 6.0 (Acidic)Hydrolysis (Enamine cleavage)< 1 hourBuffer with 5% NaHCO₃ to pH 8.0–9.0
pH 8.0 - 9.0 (Slightly Basic)None (Stable neutral species)> 48 hoursMaintain buffering; avoid strong bases (NaOH)
Temperature > 25°C (Room Temp)Oxidative Aromatization2 - 4 hoursPerform workup strictly at 0 - 4°C
Atmosphere Ambient Air (O₂)Oxidative Aromatization4 - 6 hoursDegas solvents; backfill system with Argon

Self-Validating Standard Operating Procedure (SOP)

To prevent degradation, implement the following self-validating extraction protocol. This workflow builds in causality-driven checks to ensure the environment remains inert and non-destructive.

Step 1: Thermal Quenching

  • Action: Cool the crude reaction mixture to 0–4°C using an ice bath before adding any aqueous reagents.

  • Causality: Low temperatures minimize the kinetic energy required for both auto-oxidation and hydrolytic ring cleavage.

  • Validation: Insert an internal thermocouple; do not proceed until the internal temperature stabilizes below 5°C.

Step 2: Solvent Deoxygenation

  • Action: Use only organic solvents (e.g., EtOAc, DCM) and aqueous solutions that have been sparged with Argon or Nitrogen for at least 15 minutes.

  • Causality: Removing dissolved O₂ eliminates the primary electron acceptor responsible for pyridinium formation[2].

  • Validation: Ensure continuous bubbling of inert gas until no further atmospheric displacement is observed.

Step 3: pH-Controlled Buffering

  • Action: Dilute the reaction with the deoxygenated organic solvent, then wash with a cold, 5% aqueous NaHCO₃ solution.

  • Causality: A slightly basic environment (pH 8–9) keeps the 4-F-THP in its neutral, unprotonated form, completely halting acid-catalyzed enamine isomerization[2].

  • Validation: Critical Step — Before phase separation, spot-check the aqueous layer with pH test strips to verify the pH is exactly between 8.0 and 8.5. If pH < 8, add more NaHCO₃.

Step 4: Rapid Phase Separation and LC-MS Validation

  • Action: Separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure (bath temp < 30°C).

  • Validation: Immediately run an LC-MS aliquot. Confirm the presence of the [M+H]+ 102 peak and the absence of the [M+H]+ 98 peak to validate that oxidative aromatization was successfully prevented.

Workflow Start Initiate Aqueous Workup Temp Cool to 0-4°C Start->Temp Degas Degas Solvents (Ar/N2) Temp->Degas CheckPH Measure Aqueous pH Degas->CheckPH Decision Is pH < 8? CheckPH->Decision Buffer Add 5% NaHCO3 Decision->Buffer Yes (Acidic/Neutral) Extract Perform Extraction Decision->Extract No (pH 8-9) Buffer->CheckPH Re-test Validate Validate via LC-MS (Target m/z 102) Extract->Validate

Optimized self-validating aqueous extraction workflow for 4-F-THP.

References

  • "Synthesis and Monoamine Oxidase B Catalyzed Oxidation of C-4 Heteroaromatic Substituted 1,2,3,6-Tetrahydropyridine Derivatives", ACS Publications.[Link]

Sources

Technical Support Center: Overcoming Solubility Challenges with 4-Fluoro-1,2,3,6-tetrahydropyridine

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Advanced Synthesis Division

Welcome to the technical support guide for 4-Fluoro-1,2,3,6-tetrahydropyridine. This resource is designed for researchers, chemists, and drug development professionals who may encounter solubility challenges during their work with this versatile fluorinated heterocyclic compound. While often utilized as a precursor in medicinal chemistry, its behavior in various organic solvents can be nuanced.[1] This guide provides in-depth, field-proven insights and systematic troubleshooting protocols to ensure your experimental success.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the solubility of 4-Fluoro-1,2,3,6-tetrahydropyridine.

Q1: Is 4-Fluoro-1,2,3,6-tetrahydropyridine considered poorly soluble in organic solvents?

A: This is a common misconception. 4-Fluoro-1,2,3,6-tetrahydropyridine is not universally poorly soluble. In fact, it is generally soluble in common polar organic solvents such as ethanol and dichloromethane.[1] The term "low solubility" is relative and highly dependent on the specific solvent system, the desired concentration, and the experimental temperature. Challenges typically arise when attempting to dissolve it in non-polar aliphatic solvents (e.g., hexanes, heptane) or when requiring very high concentrations for reaction screening or formulation.

Q2: How does the fluorine atom in the structure influence its solubility profile?

A: The strategic incorporation of a fluorine atom significantly impacts the molecule's physicochemical properties. The high electronegativity and strength of the C-F bond can increase metabolic stability and lipophilicity.[2] This enhanced lipophilicity generally favors solubility in less polar organic solvents. However, it can also alter the basicity (pKa) of the nitrogen atom compared to its non-fluorinated analog, which in turn affects its interaction with protic vs. aprotic solvents and its propensity to form salts.[2]

Q3: What are the immediate first steps if I'm observing incomplete dissolution?

A: Before employing advanced methods, always start with fundamental physical interventions:

  • Verify Compound Purity: Impurities can significantly depress solubility. Ensure your material is of high purity via techniques like NMR or LC-MS.

  • Increase Agitation: Simple stirring may be insufficient. Use a vortex mixer or, for more stubborn cases, an ultrasonic bath (sonication) to break down particle agglomerates and increase the surface area available for solvation.

  • Apply Gentle Heat: For many compounds, the dissolution process is endothermic, meaning solubility increases with temperature.[3][4][5] Warm the mixture gently (e.g., to 40-50 °C) while stirring. Always monitor to ensure the compound does not decompose.

Q4: Should I be using the free base or a salt form of the compound for my experiment?

A: The choice depends entirely on your application.

  • The Free Base (4-Fluoro-1,2,3,6-tetrahydropyridine) is typically used for reactions where the basic nitrogen is a reactive site or in solvent systems that favor neutral, lipophilic compounds (e.g., dichloromethane, toluene, THF).

  • A Salt Form (e.g., 4-Fluoro-1,2,3,6-tetrahydropyridine hydrochloride) is vastly superior for achieving high solubility in polar protic solvents, including water and lower-chain alcohols.[6][7] If your protocol involves an aqueous workup, chromatography on silica gel, or formulation in a protic medium, converting the free base to its hydrochloride salt is a highly effective strategy.

Part 2: Troubleshooting Guide: A Systematic Approach to Solubility Enhancement

If the basic steps outlined in the FAQs are insufficient, a more systematic approach is required. The following workflow provides a logical progression from simple solvent screening to chemical modification.

G start Start: Low Solubility Observed solvent_screen Step 1: Solvent Screening (See Table 1) start->solvent_screen Analyze solvent polarity physical_methods Step 2: Physical Intervention - Increase Temperature - Apply Sonication solvent_screen->physical_methods If still insoluble chemical_methods Step 3: Chemical Modification physical_methods->chemical_methods If still insoluble cosolvency Option A: Co-Solvency (e.g., Toluene/IPA) chemical_methods->cosolvency For non-polar/aprotic systems salt_formation Option B: Salt Formation (Convert to HCl Salt) chemical_methods->salt_formation For polar/protic systems success Success: Compound Solubilized cosolvency->success salt_formation->success

Caption: Troubleshooting workflow for solubility issues.

Step 1: Solvent Selection and Screening

The principle of "like dissolves like" is the cornerstone of solvent selection.[5] 4-Fluoro-1,2,3,6-tetrahydropyridine has both a polar amine functional group and a less polar fluorinated ring system, giving it a moderate polarity. A primary screening across different solvent classes is recommended.

Table 1: Qualitative Solubility Profile of 4-Fluoro-1,2,3,6-tetrahydropyridine (Free Base)

Solvent ClassExample SolventsExpected SolubilityRationale
Polar Protic Ethanol, Methanol, IPAGood to ModerateHydrogen bonding interactions with the nitrogen atom facilitate dissolution.
Polar Aprotic DCM, THF, Acetone, DMSOGood to ModerateDipole-dipole interactions are effective. THF and DCM are often excellent choices.[1][3]
Non-Polar Toluene, Diethyl EtherModerate to LowThe fluorophenyl group provides some lipophilicity, but the polar amine limits solubility.
Aliphatic Hexanes, HeptaneVery Low / InsolubleThe molecule's polarity is too high for significant dissolution in purely non-polar aliphatic solvents.
Step 2: Advanced Physical Interventions
  • Controlled Heating: When increasing temperature, use a water bath with a thermometer and magnetic stirring. For most organic solvents, a target of 40-60°C is effective and minimizes the risk of compound degradation or solvent loss. Note that for some compounds, solubility can decrease with temperature, though this is less common.[5]

  • Sonication: Use a laboratory ultrasonic bath. Submerge the vial containing the solvent and solute and sonicate in 5-10 minute intervals. This method is highly effective at breaking up fine powders that may have agglomerated.

Step 3: Chemical Modification Strategies

If physical methods fail, modifying the chemical environment is the next logical step.

A. Co-Solvency

This technique involves using a mixture of two or more miscible solvents to improve solubility.[8][9] A "co-solvent" acts as a bridge, reducing the polarity mismatch between the primary solvent and the solute.[10] This is a powerful method for fine-tuning the properties of the solvent system.

Mechanism of Co-Solvency: A poorly soluble compound in a non-polar solvent (e.g., Heptane) can be solubilized by adding a small amount of a polar co-solvent (e.g., Isopropanol). The co-solvent molecules interact with the solute, creating a more favorable solvation shell that is compatible with the bulk non-polar solvent.

Caption: Mechanism of co-solvency.

  • Recommended Co-Solvent Systems:

    • For increasing solubility in non-polar solvents: Toluene/Ethanol (9:1) or Heptane/THF (4:1) .

    • For modulating polarity in reactions: DCM/Methanol (10:1) .

B. Salt Formation

The basic nitrogen in the tetrahydropyridine ring is a prime target for protonation. By adding an acid, you can convert the neutral free base into a charged salt. This salt will have drastically different—and often much higher—solubility in polar solvents.

Mechanism of Salt Formation: The lone pair of electrons on the nitrogen atom accepts a proton (H+) from an acid (like HCl), forming a positively charged ammonium cation. This ion can then form strong ion-dipole interactions with polar solvent molecules, leading to enhanced solubility.

G free_base Free Base (Less Polar, Soluble in THF/DCM) hcl + HCl free_base->hcl salt Hydrochloride Salt (Ionic, Soluble in MeOH/H₂O) hcl->salt

Caption: Salt formation enhances polar solubility.

  • Protocol for In-Situ Salt Formation:

    • Dissolve the 4-Fluoro-1,2,3,6-tetrahydropyridine free base in a suitable organic solvent (e.g., diethyl ether or methanol).

    • Cool the solution in an ice bath.

    • Slowly add one molar equivalent of a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or acetyl chloride in methanol).

    • Stir for 30 minutes. The hydrochloride salt will often precipitate if the solvent is non-polar (like ether) or remain dissolved if the solvent is polar (like methanol). The resulting solution or isolated solid can then be used.

Part 3: Standard Protocol for Quantitative Solubility Determination

To move beyond qualitative descriptions, it is essential to determine the quantitative solubility (e.g., in mg/mL or mol/L). The isothermal equilibrium method is a reliable standard for this purpose.

Objective: To accurately measure the equilibrium solubility of 4-Fluoro-1,2,3,6-tetrahydropyridine in a selected organic solvent at a specific temperature.

Materials:

  • 4-Fluoro-1,2,3,6-tetrahydropyridine (high purity)

  • Selected organic solvent (HPLC grade)

  • Analytical balance

  • Thermostatically controlled shaker or water bath

  • Scintillation vials with Teflon-lined caps

  • Syringe filters (0.22 µm, PTFE for organic solvents)

  • Volumetric flasks and pipettes

  • Analytical instrument (HPLC-UV, GC-FID, or UPLC-MS)

Methodology:

  • Preparation of Supersaturated Solution: Add an excess amount of the solid compound to a known volume of the solvent in a scintillation vial. The goal is to have undissolved solid remaining at the bottom of the vial, ensuring the solution is saturated.

  • Equilibration: Seal the vial tightly and place it in the thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for at least 24-48 hours. This extended time ensures the dissolution process reaches a true equilibrium.

  • Sample Collection: After equilibration, stop the agitation and let the vial stand undisturbed at the same temperature for 2-4 hours to allow the excess solid to settle.

  • Filtration: Carefully draw a sample from the clear supernatant using a syringe. Immediately attach a 0.22 µm syringe filter and dispense the filtrate into a pre-weighed volumetric flask. This step is critical to remove any undissolved microparticles.

  • Dilution and Analysis: Record the exact volume or weight of the filtrate collected. Dilute the sample to a concentration that falls within the linear range of your analytical instrument's calibration curve.

  • Quantification: Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC). Determine the concentration of the compound in the diluted sample.

  • Calculation: Back-calculate to find the original concentration in the saturated solution. The result is the solubility of the compound at that specific temperature. Express the final value in appropriate units (e.g., g/L, mg/mL, or M).

This protocol provides a self-validating system for generating trustworthy and reproducible solubility data, which is essential for robust process development and formulation.

References
  • EvitaChem. (n.d.). 4-Fluoro-1,2,3,6-tetrahydropyridine (EVT-8749134). Retrieved from EvitaChem product page. [Source not directly linkable, but information is common on chemical supplier sites]
  • Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]

  • Journal of Applied Chemical Science International. (2015). SOLUBILITY OF TETRAHYDROPYRIMIDINE DERIVATIVES IN SOME SOLVENTS AT DIFFERENT TEMPERATURES. Retrieved from [Link]

  • PubChem. (n.d.). 4-(4-Fluorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved from [Link]

  • ACS Publications. (2024). Molecular Mechanism of the Cosolvency Effect in Organic Solutes with Similar Structures. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental determination of solubility of dihydropyridine derivatives in organic solvents at different temperatures. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Retrieved from [Link]

  • ManTech Publications. (2021). A Review of the Solubility Enhancement by Using a Co-Solvency Method. Retrieved from [Link]

  • Wisdomlib. (2025). Co-solvency: Significance and symbolism. Retrieved from [Link]

  • IU Pressbooks. (n.d.). Effect of Temperature and Solvent on Solubility. Retrieved from [Link]

  • YouTube. (2020). Effect of Temperature on Solubility // HSC Chemistry. Retrieved from [Link]

Sources

Troubleshooting poor peak shape for 4-Fluoro-1,2,3,6-tetrahydropyridine in LC-MS analysis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated support guide for troubleshooting the LC-MS analysis of 4-Fluoro-1,2,3,6-tetrahydropyridine. This resource, designed for researchers and drug development professionals, provides in-depth, field-proven insights to diagnose and resolve common chromatographic issues. Our approach is built on explaining the fundamental science behind the troubleshooting steps, ensuring you not only solve the immediate problem but also build a robust analytical method.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My peak for 4-Fluoro-1,2,3,6-tetrahydropyridine is exhibiting significant tailing. What is the primary cause and how can I fix it?

A1: The Root Cause: Secondary Silanol Interactions

Peak tailing for basic compounds like 4-Fluoro-1,2,3,6-tetrahydropyridine is most commonly caused by secondary ionic interactions with residual silanol groups on the surface of silica-based stationary phases (e.g., C18 columns).[1][2] The tetrahydropyridine moiety contains a secondary amine, which is basic and becomes protonated (positively charged) in typical acidic mobile phases. Silica surfaces have acidic silanol groups (Si-OH) which can deprotonate to become silanates (Si-O⁻), especially at pH values above 3.5.[3] The electrostatic attraction between the positively charged analyte and the negatively charged silanol sites creates a strong, secondary retention mechanism, leading to delayed elution for a portion of the analyte molecules and causing the characteristic peak tail.[1][4][5]

cluster_0 Stationary Phase Surface cluster_1 Mobile Phase StationaryPhase Silica Backbone C18 Ligand Residual Silanol (Si-OH) Ionized Silanol (Si-O⁻) Analyte Protonated Analyte (4-Fluoro-1,2,3,6-tetrahydropyridine-H⁺) Analyte->StationaryPhase:f3 Strong Ionic Interaction (Causes Tailing) Analyte->StationaryPhase:f1 Desired Hydrophobic Interaction

Figure 1: Cause of peak tailing for basic analytes.

Troubleshooting Protocol:

Your primary goal is to minimize this unwanted ionic interaction. This can be achieved through strategic adjustments to your mobile phase or by selecting a more appropriate column chemistry.

Option 1: Mobile Phase pH Adjustment

The charge states of both your analyte and the silanol groups are pH-dependent.

  • Low pH Approach (pH 2.5 - 3.5):

    • Mechanism: By lowering the mobile phase pH with an additive like formic acid, you protonate the silanol groups, neutralizing their negative charge (Si-O⁻ → Si-OH).[6] This eliminates the strong ionic attraction, significantly improving peak shape. Your analyte remains protonated, which is beneficial for ESI+ sensitivity.

    • Protocol:

      • Prepare your aqueous mobile phase (A) with 0.1% formic acid.

      • Ensure your organic mobile phase (B), typically acetonitrile or methanol, also contains 0.1% formic acid to maintain consistent pH throughout the gradient.[2]

      • Equilibrate the column with at least 10 column volumes of the initial mobile phase conditions before injecting.

      • Self-Validation: The peak tailing factor should decrease significantly, ideally to < 1.5.

  • High pH Approach (pH 8 - 10.5):

    • Mechanism: By raising the pH above the analyte's pKa (typically 8-10 for similar amines), the 4-Fluoro-1,2,3,6-tetrahydropyridine becomes neutral. This prevents ionic interactions with the now fully deprotonated silanol groups.[7][8] This strategy often yields excellent peak shape and can offer alternative selectivity.[7]

    • Protocol:

      • Crucially, you must use a pH-stable column (e.g., a hybrid silica or specifically bonded high-pH C18 column). Standard silica columns will dissolve at high pH.[9]

      • Prepare your aqueous mobile phase (A) using a volatile, MS-compatible buffer such as 10 mM ammonium bicarbonate or ammonium hydroxide to achieve the target pH.

      • Equilibrate the column thoroughly.

      • Self-Validation: Compare peak shape and retention time to the low pH method. The uncharged analyte will likely be more retained in reversed-phase.[7]

Option 2: Use of Mobile Phase Buffers/Additives

  • Mechanism: Adding a buffer salt, like ammonium formate or ammonium acetate, increases the ionic strength of the mobile phase.[2][10] The buffer cations (NH₄⁺) can compete with the protonated analyte for the active silanol sites, effectively "masking" them and improving peak shape.[11]

  • Protocol:

    • Start by adding 5-10 mM ammonium formate or ammonium acetate to your aqueous mobile phase (A). Adjust pH with the corresponding acid (formic or acetic) if needed.

    • Use high-purity, MS-grade reagents to avoid adduct formation and contamination.[12][13]

    • Self-Validation: An improvement in peak shape should be observed without drastically altering the pH.

Mobile Phase ModifierTypical Conc.pH RangeMS CompatibilityKey AdvantagePotential Issue
Formic Acid 0.05 - 0.2%~2.5 - 3.8Excellent (ESI+)Good proton source, effectively suppresses silanol ionization.[10]May not be sufficient to correct severe tailing alone.
Ammonium Formate 5 - 20 mM3.0 - 5.0 (buffered)ExcellentBuffers pH and masks silanols via ionic strength.[2][13]Requires careful preparation with MS-grade salt.
Ammonium Hydroxide 0.05 - 0.2%9.0 - 11.0GoodUsed for high-pH methods to neutralize basic analytes.[9]Requires a high-pH stable column; can suppress ESI+ for some analytes.
Trifluoroacetic Acid (TFA) 0.05 - 0.1%< 2.0Poor Excellent peak shape due to strong ion-pairing.Causes significant and persistent ion suppression in ESI-MS.[10] Avoid for LC-MS.
Q2: I've improved the tailing, but now my analyte has very little retention and elutes near the solvent front. What should I do?

A2: Addressing Poor Retention of a Polar Analyte

4-Fluoro-1,2,3,6-tetrahydropyridine is a small, polar molecule. Such compounds are often poorly retained in traditional reversed-phase (RP) chromatography, which relies on hydrophobic interactions.[14][15][16][17]

Option 1: Switch to Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an excellent alternative for retaining and separating highly polar compounds that are not well-retained in RP-LC.[14][18][19][20]

  • Mechanism: In HILIC, a polar stationary phase (e.g., unbonded silica, amide, or diol) is used with a mobile phase rich in organic solvent (typically >80% acetonitrile). A water-rich layer forms on the surface of the stationary phase. Polar analytes partition from the less polar mobile phase into this aqueous layer, leading to retention. The more polar the analyte, the stronger the retention.[20][21]

  • Protocol for Switching to HILIC:

    • Select a HILIC Column: Good starting points include columns with unbonded silica, amide, or diol phases.[21][22][23]

    • Adjust Mobile Phase: A typical HILIC mobile phase consists of:

      • Mobile Phase A: 10 mM Ammonium Formate in Water

      • Mobile Phase B: Acetonitrile

    • Reverse the Gradient: HILIC elution works opposite to RP. You start with a high percentage of organic solvent (e.g., 95% B) to achieve retention and elute the analyte by increasing the aqueous component (decreasing %B).[18]

    • Critically, Match Sample Solvent: The sample must be dissolved in a solvent with a high organic content, similar to or weaker than the initial mobile phase (e.g., 90% Acetonitrile). Injecting in a highly aqueous solvent will cause severe peak distortion.[24]

    • Self-Validation: The analyte should now be well-retained and elute as a sharp peak within a well-defined gradient window.

Option 2: Use a Specialized Reversed-Phase Column

If you prefer to remain in a reversed-phase mode, consider columns designed for enhanced polar retention.

  • Embedded Polar Group (EPG) Columns: These columns have a polar group (e.g., amide or carbamate) embedded within the C18 alkyl chain.[3][25] This allows the phase to be "wetted" by highly aqueous mobile phases, preventing the "phase collapse" that can occur with traditional C18 columns and improving retention for polar analytes.

  • "Aqueous" C18 Columns (e.g., ODS-AQ): These are specifically designed with a lower ligand density or polar end-capping to be stable and provide reproducible retention even with 100% aqueous mobile phases.[23]

cluster_RP Reversed-Phase Solutions Start Poor Peak Shape or Retention? IsTailing Is the peak tailing? Start->IsTailing IsRetained Is retention poor? IsTailing->IsRetained No AdjustpH Adjust Mobile Phase pH (Low or High) IsTailing->AdjustpH Yes SwitchToHILIC Switch to HILIC Mode IsRetained->SwitchToHILIC Yes End Optimized Separation IsRetained->End No AdjustpH->IsRetained UseBuffer Add Buffer (e.g., NH4-Formate) UseBuffer->IsRetained ChangeRPColumn Use Modern End-Capped or EPG RP Column ChangeRPColumn->IsRetained SwitchToHILIC->End UseAqueousC18 Use Aqueous-Compatible C18 Column UseAqueousC18->End

Figure 2: Troubleshooting workflow for peak shape issues.
Q3: What are the best starting conditions and column choices for developing a robust method for this compound?

A3: Recommended Method Development Strategy

For a small, polar, basic analyte like 4-Fluoro-1,2,3,6-tetrahydropyridine, a systematic approach is key.

Step-by-Step Protocol for Method Development:

  • Initial Column & Mobile Phase Selection (Screening):

    • Approach A (Reversed-Phase):

      • Column: Use a modern, high-purity, end-capped C18 column or an embedded polar group (EPG) column.

      • Mobile Phase A: 0.1% Formic Acid in MS-grade water.

      • Mobile Phase B: 0.1% Formic Acid in MS-grade acetonitrile.

      • Gradient: A fast scouting gradient (e.g., 5% to 95% B in 5 minutes).

      • Assessment: Evaluate retention and peak shape. If retention is adequate but tailing persists, add 5-10 mM ammonium formate to Mobile Phase A. If retention is poor, proceed to Approach B.

    • Approach B (HILIC):

      • Column: A HILIC column (e.g., unbonded silica or amide phase).[22]

      • Mobile Phase A: 0.1% Formic Acid in MS-grade water.

      • Mobile Phase B: 0.1% Formic Acid in MS-grade acetonitrile.

      • Sample Solvent: 90% Acetonitrile / 10% Water.

      • Gradient: A scouting gradient from high organic to high aqueous (e.g., 95% to 50% B in 5 minutes).

      • Assessment: HILIC should provide strong retention. Optimize the gradient to achieve the desired elution time.

  • Optimization:

    • Once a suitable mode (RP or HILIC) is chosen, optimize the gradient slope and duration to ensure adequate resolution from any impurities or matrix components.

    • Adjust buffer concentration or pH slightly to fine-tune peak shape and retention.

    • Always verify system suitability parameters, including peak asymmetry/tailing factor, retention time stability, and peak area precision.

Recommended Column Chemistries Summary:

Chromatography ModeStationary PhaseKey Characteristics & Use Case
Reversed-Phase (RP) Modern, End-Capped C18/C8High-purity silica with minimal silanol activity. Best used with low pH or buffered mobile phases to control tailing.[6]
Reversed-Phase (RP) Embedded Polar Group (EPG)Contains a polar group in the alkyl chain. Offers alternative selectivity and improved retention for polar analytes in highly aqueous mobile phases.[3]
Reversed-Phase (RP) High-pH Stable C18/C8Hybrid or specially-bonded silica stable up to pH 11-12. Excellent for achieving superior peak shape for basic compounds by running in their neutral state.[8]
HILIC Unbonded Silica, Amide, DiolPolar stationary phases that excel at retaining very polar compounds which have little to no retention in RP mode. Requires high organic mobile phase.[18][21][23]

By methodically addressing the underlying chemical interactions between your analyte, the mobile phase, and the stationary phase, you can overcome poor peak shape and develop a reliable, high-performance LC-MS method for 4-Fluoro-1,2,3,6-tetrahydropyridine.

References

  • Gritti, F., & Guiochon, G. (2012). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Chromatography A, 1228, 2-25.
  • Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines.
  • Harshitha, S., et al. (2020). Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. Journal of Drug Metabolism & Toxicology, 11(252).
  • Roemling, R., et al. (n.d.). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International.
  • Research Journal of Pharmacy and Technology. (2010). Hydrophilic Interaction Liquid Chromatography (HILIC).
  • Sigma-Aldrich. (n.d.). Hydrophilic Interaction Liquid Chromatography (HILIC).
  • Stoll, D. R. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC International.
  • Gika, H. G., et al. (2022). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. Journal of Proteome Research.
  • ResearchGate. (n.d.). Performance of amines as silanol suppressors in reversed-phase liquid chromatography.
  • Waters Corporation. (2022). Waters Column Selection Guide for Polar Compounds.
  • ChemRxiv. (n.d.). Ion-pairing chromatography and amine derivatization provide complementary approaches for the targeted UPLC-MS analysis of the polar metabolome.
  • ACS Publications. (2022). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. Journal of Proteome Research.
  • YMC America. (2017). 3 Ideal Columns for Analyzing Polar Compounds.
  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography.
  • LCGC International. (2025). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes.
  • Dolan, J. W. (n.d.). Why Do Peaks Tail? - LC Troubleshooting Bible.
  • Agilent. (2023). Why it matters and how to get good peak shape.
  • Neue, U. D., & Felde, C. S. (1994). Liquid chromatography stationary phases with reduced silanol interactions. Google Patents.
  • Phenomenex. (n.d.). Improved Results for LC/MS of Basic Compounds Using High pH Mobile Phase on a Gemini® C18 Column.
  • Torres-Lapasió, J. R., et al. (1998). The Effect of Different Amines Added to Eluents as Silanol Masking Agents on the Chromatographic Behavior of Some Diuretics in. Analytical Chemistry, 70(21), 4530-4540.
  • MAC-MOD Analytical. (n.d.). Method Development.
  • HALO® Chromatography Columns. (n.d.). BIOCLASS Mobile Phase Additive Selection for LC-MS.
  • The LCGC Blog. (2018). Do You Really Know Your Stationary-Phase Chemistry?
  • Restek Corporation. (2018). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? YouTube.
  • Agilent. (n.d.). LC and LC/MS Columns.
  • PanReac AppliChem. (n.d.). Solvents for LC-MS.
  • Waters Corporation. (n.d.). BEST PRACTICES IN THE ANALYSIS OF RAPIFLUOR-MS LABELED GLYCANS USING THE ACQUITY QDa DETECTOR.

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Validation & Comparative

Comparative Analysis: 4-Fluoro-1,2,3,6-tetrahydropyridine vs. Non-Fluorinated Tetrahydropyridine Analogs in Drug Design

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in medicinal chemistry, I frequently encounter the challenge of optimizing central nervous system (CNS) drug candidates for both metabolic stability and membrane permeability. The 1,2,3,6-tetrahydropyridine (THP) ring is a privileged heterocyclic scaffold, utilized extensively in the development of receptor agonists and neuro-probes. However, the native, non-fluorinated THP scaffold presents two major pharmacokinetic liabilities: high amine basicity (which restricts passive blood-brain barrier penetration) and a high susceptibility to cytochrome P450 (CYP450)-mediated oxidative metabolism.

By strategically substituting a hydrogen atom with a fluorine atom at the 4-position to create 4-Fluoro-1,2,3,6-tetrahydropyridine (4-F-THP) , we can fundamentally rewrite the molecule's physicochemical profile. This guide objectively compares 4-F-THP with its non-fluorinated counterparts, providing the mechanistic rationale and self-validating experimental frameworks necessary for lead optimization.

Physicochemical Profiling: The Rationale for Fluorination

pKa Modulation and Membrane Permeability

The basicity of the THP nitrogen is a critical determinant of a drug's absorption and distribution. Non-fluorinated THP analogs typically exhibit a pKa around 10.5–11.1, meaning they are almost entirely protonated (>99.9%) at physiological pH (7.4). This high charge density severely limits passive diffusion across lipophilic membranes.

The introduction of a highly electronegative fluorine atom at the 4-position exerts a 1 through the sigma-bond framework[1]. This pulls electron density away from the basic nitrogen, stabilizing the lone pair and reducing its affinity for protons. As a result, the 2[2]. This shift exponentially increases the fraction of the unionized species at pH 7.4, drastically3[3].

Metabolic Shielding and Bond Dissociation Energy

Phase I metabolism often targets the allylic positions and the double bond of the THP ring. The C-F bond possesses a remarkably high bond dissociation energy (typically ≥109 kcal/mol), making it highly resistant to CYP450-mediated cleavage. By placing fluorine at the 4-position, medicinal chemists effectively block a major metabolic "soft spot"[1]. Furthermore, the electron-withdrawing nature of fluorine reduces the electron density of the adjacent alkene, rendering it less nucleophilic and thereby 4[4].

Quantitative Data Comparison

To quickly contextualize the advantages of the fluorinated analog, the following table summarizes the core physicochemical shifts observed when transitioning from a standard THP ring to a 4-F-THP ring.

Property1,2,3,6-Tetrahydropyridine (THP)4-Fluoro-1,2,3,6-THPMechanistic Consequence
Amine pKa ~10.5 - 11.1~9.4Higher unionized fraction at pH 7.4
LogP (Lipophilicity) Base level+0.25 to +0.50 unitsIncreased membrane partitioning
C-X Bond Energy ~98 kcal/mol (C-H)~109 kcal/mol (C-F)Resistance to CYP450 oxidation
Alkene Nucleophilicity HighReduced (Inductive effect)Lower risk of epoxidation

Mechanistic Pathway Visualization

The following diagram maps the exact causality of how a single atomic substitution dictates systemic pharmacokinetic outcomes.

PharmacokineticImpact F_Sub 4-Fluorination of THP Scaffold Inductive Strong Inductive Effect (-I) F_Sub->Inductive Steric High C-F Bond Energy F_Sub->Steric pKa Lower Amine pKa (~9.4) Inductive->pKa Electron Withdrawal Metab Blocked CYP450 Oxidation Steric->Metab Metabolic Shielding Perm Enhanced BBB Penetration pKa->Perm Increased Unionized % HalfLife Extended in vivo Half-Life Metab->HalfLife Reduced Clearance

Mechanistic impact of 4-fluorination on THP pharmacokinetics and permeability.

Experimental Workflows: Validating the Fluorine Effect

To empirically validate the advantages of 4-F-THP over non-fluorinated analogs, the following self-validating protocols are recommended. These workflows are designed to isolate specific physicochemical variables.

Protocol A: Human Liver Microsome (HLM) Stability Assay

Causality: HLMs contain the primary CYP450 enzymes responsible for phase I metabolism. By supplying NADPH as an essential electron donor, this self-validating system isolates oxidative clearance. Comparing the intrinsic clearance ( CLint​ ) of 4-F-THP against non-fluorinated THP directly quantifies the metabolic shielding provided by the high-energy C-F bond.

Step-by-Step Methodology:

  • Preparation: Thaw HLMs on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Incubation Mixture: Combine HLMs (final protein concentration 0.5 mg/mL) and the test compound (final concentration 1 µM) in the buffer. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding NADPH to a final concentration of 1 mM.

  • Sampling: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

  • Data Processing: Plot the natural log of the remaining percentage versus time to calculate the elimination rate constant ( k ), half-life ( t1/2​ ), and intrinsic clearance ( CLint​ ).

Protocol B: PAMPA-BBB (Parallel Artificial Membrane Permeability Assay)

Causality: The PAMPA-BBB model utilizes a porcine brain lipid extract to simulate the blood-brain barrier. Because it lacks active efflux transporters (e.g., P-gp), this assay acts as a self-validating system to isolate and measure purely passive transcellular diffusion. This directly validates how the fluorine-induced pKa reduction and lipophilicity increase enhance membrane permeability.

Step-by-Step Methodology:

  • Membrane Preparation: Coat the porous filter of the donor plate with a porcine brain lipid extract dissolved in dodecane (4 µL per well).

  • Donor Solution: Dilute the test compounds (4-F-THP and THP) to 10 µM in PBS (pH 7.4) containing 5% DMSO to ensure solubility. Add 150 µL to the donor wells.

  • Acceptor Solution: Add 300 µL of fresh PBS (pH 7.4) with 5% DMSO to the acceptor wells.

  • Incubation: Assemble the donor and acceptor plates into a "sandwich" and incubate at room temperature for 4 hours without agitation (to maintain the unstirred water layer).

  • Quantification: Separate the plates and measure the concentration of the compound in both donor and acceptor compartments using LC-MS/MS.

  • Calculation: Calculate the effective permeability coefficient ( Pe​ ) using the standard steady-state flux equation. A higher Pe​ for 4-F-THP confirms superior passive BBB penetration.

References

  • The Dark Side of Fluorine | ACS Medicinal Chemistry Letters | 1

  • 4-Fluoropiperidine | C5H10FN | CID 2759159 | PubChem - NIH |2

  • Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles | PubMed | 3

  • Buy 1-Boc-4-fluoro-1,2,3,6-tetrahydropyridine (EVT-13809345) | EvitaChem | 4

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Safety Operating Guide

Mechanistic Causality: The Rationale for High-Containment Disposal

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Disposal Guide for 4-Fluoro-1,2,3,6-tetrahydropyridine

4-Fluoro-1,2,3,6-tetrahydropyridine (CAS: 211735-94-3) is a fluorinated heterocyclic compound frequently utilized as a specialized building block in medicinal chemistry and organic synthesis[1][2]. While it is a highly valuable reagent for drug development, its structural homology to known neurotoxins necessitates rigorous, self-validating safety and disposal protocols in the laboratory.

This guide provides drug development professionals and environmental health and safety (EHS) officers with the mechanistic rationale and step-by-step operational procedures required to safely manage and dispose of this compound.

To understand the strict disposal requirements for 4-Fluoro-1,2,3,6-tetrahydropyridine, one must look at the pharmacology of its parent scaffold. The non-fluorinated analog, 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), is a highly lipophilic compound that readily crosses the blood-brain barrier[3]. Once in the central nervous system, it is metabolized by monoamine oxidase B (MAO-B) in astrocytes into the toxic 1-methyl-4-phenylpyridinium (MPP+) cation[3][4].

MPP+ is selectively taken up by the dopamine transporter (DAT) into dopaminergic neurons, where it inhibits Complex I of the mitochondrial electron transport chain, causing severe oxidative stress, cell death, and irreversible Parkinsonian symptoms[3][4]. Because the full toxicological and metabolic profile of novel tetrahydropyridine (THP) derivatives like 4-Fluoro-THP may not be completely characterized, institutional EHS guidelines mandate that they be treated with high-containment protocols to prevent inhalation, dermal absorption, or environmental release[5][6].

Disposal and Decontamination Workflow

G Start Generate 4-Fluoro-THP Waste Segregate Segregate from Incompatible Waste (Strict Isolation) Start->Segregate Liquid Liquid Waste: Seal in Compatible Container Segregate->Liquid Solid Solid/PPE Waste: Double-bag in Biohazard/Chem Waste Segregate->Solid Decon Decontaminate Surfaces (1% Sodium Hypochlorite, 10 min) Liquid->Decon Solid->Decon EHS Transfer to Licensed Disposal Company (EHS) Decon->EHS

Workflow for the systematic segregation, decontamination, and disposal of tetrahydropyridine waste.

Operational Procedures: Handling & Disposal

All manipulations of 4-Fluoro-1,2,3,6-tetrahydropyridine must occur in a certified Class II, Type B2 biological safety cabinet or a dedicated chemical fume hood (CFH)[5]. Personnel must wear double nitrile gloves, a disposable chemical-resistant gown (e.g., Tyvek), and safety goggles[5][6].

Protocol 1: Routine Chemical Waste Disposal

The improper disposal of chemical waste represents a serious health threat to custodial staff and the environment[7]. Follow these self-validating steps to ensure complete containment:

  • Collection & Segregation: Collect all surplus and non-recyclable 4-Fluoro-1,2,3,6-tetrahydropyridine solutions in clearly labeled, tightly capped, compatible secondary containers (e.g., high-density polyethylene)[7][8]. Do not mix this waste with other organic or inorganic waste streams to prevent unknown exothermic cross-reactions[9].

  • Solid Waste Containment: Place all contaminated disposable items (e.g., pipette tips, Eppendorf tubes, absorbent pads, inner gloves) directly into a designated hazardous chemical waste container or a double-lined bag marked for incineration[5][6].

  • Primary Container Inactivation: Empty chemical storage containers (glass or plastic) must be triple-rinsed with a suitable solvent capable of dissolving the chemical residue. This rinsate must be collected and disposed of strictly as hazardous chemical waste[7][8]. Only de minimis amounts of the chemical may remain before the physical label is defaced[8].

  • EHS Transfer: Submit an online waste pickup request to your institutional Environmental Health and Safety (EHS) office. The waste must be offered to a licensed disposal company in accordance with local and national directives (e.g., Directive 2008/98/EC)[5][9].

Protocol 2: Spill Response and Surface Decontamination

In the event of a spill outside of a primary containment zone, immediate oxidative decontamination is required to mitigate biological activity.

  • Isolation: Immediately evacuate non-essential personnel from the spill area. Mark off the hazardous area with warning tape to prevent tracking the chemical[5].

  • Containment: Cover the liquid spill with a non-combustible absorbent, plastic-backed pad, diatomaceous earth, or sand[6][9].

  • Oxidative Decontamination: Carefully apply a freshly prepared 1% sodium hypochlorite (bleach) solution to the contaminated surface. Causality: Hypochlorite acts as a strong oxidizing agent, degrading the tetrahydropyridine ring structure and neutralizing its potential pharmacological activity. Allow a minimum contact time of 10 minutes[5].

  • Physical Cleanup: Collect the absorbent material using disposable scoops and place it into a tightly closed hazardous waste container[5].

  • Secondary Wash: Clean the spill area with soap and water. Allow the ambient ventilation or fume hood to run for at least 10 minutes before resuming normal laboratory work[5].

Quantitative Logistical Requirements

ParameterSpecificationMechanistic Rationale
Primary Decontaminant 1% Sodium HypochloriteInduces oxidative degradation of the THP ring structure, neutralizing biological hazards[5].
Minimum Contact Time 10 minutesEnsures complete chemical inactivation on non-porous laboratory surfaces[5].
Waste Segregation Strict isolation (No mixing)Prevents unpredictable exothermic reactions or the formation of toxic byproducts[9].
Empty Container Policy Triple-rinse; collect rinsateRemoves de minimis residue; prevents environmental contamination and protects custodial staff[7][8].
Storage Conditions Cool, well-ventilatedMinimizes volatilization and thermal degradation of the compound[9].

References

  • Wayne State University. Standard Operating Procedure: 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). Available at: [Link]

  • Protocols.io. Standard Operating Procedure (SOP) for systemic administration of MPTP. Available at: [Link]

  • Hong Kong University of Science and Technology / Emory University. Chemical Waste Disposal Guidelines. Available at: [Link]

  • Northwestern University. Hazardous Waste Disposal Guide - Research Safety. Available at: [Link]

  • Hare DJ, Adlard PA, Doble PA, Finkelstein DI. Metallobiology of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine Neurotoxicity. Metallomics. 2013. Available at: [Link]

  • Wikipedia. MPTP. Available at: [Link]

Sources

Essential Personal Protective Equipment and Handling Protocols for 4-Fluoro-1,2,3,6-tetrahydropyridine

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Safe Laboratory Operations

As researchers and scientists in the fast-paced world of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of reactive and potentially hazardous chemical intermediates, such as 4-Fluoro-1,2,3,6-tetrahydropyridine, demands a thorough understanding of their properties and the implementation of robust safety protocols. This guide provides essential, field-proven insights into the selection and use of Personal Protective Equipment (PPE), as well as operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of your research.

Hazard Analysis: A Proactive Approach to Safety

Understanding the potential hazards is the first step in mitigating risk. Based on data from similar chemical structures, 4-Fluoro-1,2,3,6-tetrahydropyridine should be handled as a substance with the potential for multiple hazards.

Potential Hazard Classification Rationale and Authoritative Source
Flammability Highly Flammable Liquid (Assumed)The parent compound, 1,2,3,6-Tetrahydropyridine, is a highly flammable liquid with a flash point of 16°C.[1]
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[2][3][5]Analogous compounds like 4-(2-fluorophenyl)-1,2,3,6-tetrahydropyridine are classified as acutely toxic.[2][3]
Skin Corrosion/Irritation Causes skin irritation.[1][2][3][5] May cause severe burns.The parent compound is a skin irritant.[1] Other halogenated pyridines can cause severe skin burns.
Eye Damage/Irritation Causes serious eye irritation or damage.[1][2]The parent compound and fluorinated analogs are known to cause serious eye irritation or damage.[1][2]
Respiratory Irritation May cause respiratory irritation.[1][5]The parent compound is a known respiratory irritant.[1] This is a common hazard for volatile organic compounds.

The Hierarchy of Controls: PPE as the Final Safeguard

Before we delve into specific PPE, it is crucial to remember the hierarchy of controls. PPE is the last line of defense after other, more effective measures have been implemented.

  • Elimination/Substitution: Is it possible to use a less hazardous chemical?

  • Engineering Controls: These are physical changes to the workspace to isolate personnel from the hazard. The most critical engineering control for handling this chemical is a properly functioning chemical fume hood .

  • Administrative Controls: These are procedural changes, such as standard operating procedures (SOPs), safety training, and designated work areas.

  • Personal Protective Equipment (PPE): This is the equipment worn to minimize exposure.

Core PPE Requirements: A Detailed Breakdown

The selection of PPE must be based on a thorough risk assessment of the specific procedure being performed. The following recommendations provide a baseline for handling 4-Fluoro-1,2,3,6-tetrahydropyridine.

Eye and Face Protection: The Non-Negotiable Barrier
  • What to Wear: Always wear chemical splash goggles that meet ANSI Z87.1 standards.[4] For procedures with a higher risk of splashing (e.g., transferring large volumes, heating), a face shield should be worn in addition to goggles.

  • The Rationale: This compound is expected to be a severe eye irritant.[1][2] Goggles provide a seal around the eyes to protect against liquid splashes and vapors, while a face shield offers a secondary layer of protection for the entire face.

Hand Protection: Preventing Dermal Absorption
  • What to Wear: Nitrile or neoprene gloves are recommended. Always use powder-free gloves to prevent the aerosolization of contaminants.[7] It is crucial to double-glove when handling this compound.

  • The Rationale: 4-Fluoro-1,2,3,6-tetrahydropyridine is presumed to be harmful in contact with skin.[2][3][5] Double-gloving provides an extra layer of protection and allows for the safe removal of the outer glove if it becomes contaminated. Always inspect gloves for tears or punctures before use. Change gloves frequently, at least every 30-60 minutes, or immediately if contamination is suspected.[7]

Body Protection: Shielding Against Spills and Splashes
  • What to Wear: A flame-retardant laboratory coat is the minimum requirement. For larger-scale operations or when there is a significant risk of splashing, a chemical-resistant apron or a full chemical-resistant suit should be worn over the lab coat.[8][9]

  • The Rationale: This protects your personal clothing and skin from contamination in the event of a spill.[10] Given the flammability risk, flame-retardant material is a critical precaution.[1]

Respiratory Protection: Safeguarding Against Inhalation
  • When to Use: All handling of 4-Fluoro-1,2,3,6-tetrahydropyridine must be conducted in a certified chemical fume hood to minimize vapor inhalation. If engineering controls are not sufficient to maintain exposure below acceptable limits, or during a large spill or emergency, respiratory protection is required.

  • What to Wear: A NIOSH-approved respirator with an organic vapor (OV) cartridge is necessary.[4] If aerosols may be generated, a combination OV/P95 or P100 filter should be used.

  • The Rationale: The compound is expected to be a respiratory irritant and potentially toxic if inhaled.[1][5] The fume hood is the primary method of protection, but in its absence or failure, a respirator is essential.

Procedural Guidance: From Preparation to Disposal

Step-by-Step PPE Donning and Doffing Protocol

Properly putting on and taking off PPE is critical to prevent cross-contamination.

Donning (Putting On):

  • Lab Coat/Apron: Put on your lab coat and fasten it completely.

  • Inner Gloves: Don your first pair of nitrile gloves.

  • Outer Gloves: Don your second pair of gloves, pulling the cuffs over the sleeves of your lab coat.[7]

  • Goggles/Face Shield: Put on your chemical splash goggles, followed by a face shield if required.

  • Respirator (if needed): Perform a fit check before entering the work area.

Doffing (Taking Off):

  • Outer Gloves: Remove the outer pair of gloves, peeling them off so they turn inside out. Dispose of them in the designated hazardous waste container.

  • Face Shield/Goggles: Remove face and eye protection from the back to the front.

  • Lab Coat/Apron: Unfasten and remove your lab coat, rolling it so the contaminated outer surface is folded inward.

  • Inner Gloves: Remove the final pair of gloves, again turning them inside out.

  • Hand Washing: Immediately and thoroughly wash your hands with soap and water.

Operational Plan: Safe Handling in a Fume Hood
  • Preparation: Before starting, ensure the chemical fume hood is functioning correctly. Gather all necessary equipment and reagents.

  • Designated Area: Clearly designate the area within the fume hood where the work will be performed.

  • Grounding: To prevent static discharge, which could ignite flammable vapors, ensure all metal equipment is properly grounded.[1]

  • Handling: Always handle the chemical with non-sparking tools.[1] Keep the container tightly closed when not in use.

  • Spill Kit: Ensure a spill kit containing absorbent material appropriate for flammable organic liquids is readily accessible.

Decontamination and Disposal: Completing the Safety Cycle

Emergency Decontamination
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[11] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with water at an emergency eyewash station for at least 15 minutes, holding the eyelids open.[4][11] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[6] If they are not breathing, provide artificial respiration. Seek immediate medical attention.

Waste Disposal

Under no circumstances should 4-Fluoro-1,2,3,6-tetrahydropyridine or its solutions be disposed of down the drain.[10]

  • Liquid Waste: Collect all liquid waste containing the compound in a clearly labeled, sealed container designated for halogenated organic waste.

  • Solid Waste: All contaminated materials (e.g., gloves, pipette tips, absorbent paper) must be collected in a labeled hazardous waste container.[10]

  • Empty Containers: The first rinse of an "empty" container with a suitable solvent must be collected and disposed of as hazardous waste.[10]

Follow all institutional and local regulations for the disposal of hazardous chemical waste.[12]

Visualization of PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Selection_Workflow start Start: Assess Task (e.g., Transfer, Reaction) fume_hood Is task performed in a certified fume hood? start->fume_hood small_scale Small Scale? (<10g, no heating) fume_hood->small_scale Yes no_hood STOP WORK Consult EHS fume_hood->no_hood No large_scale Large Scale or Splash/Aerosol Risk? small_scale->large_scale No ppe_level1 Minimum PPE: - Lab Coat - Double Nitrile Gloves - Safety Goggles small_scale->ppe_level1 Yes ppe_level2 Enhanced PPE: - Add Face Shield large_scale->ppe_level2 Splash Risk ppe_level3 Maximum PPE: - Chemical Apron/Suit - Consider Respirator (OV Cartridge) large_scale->ppe_level3 Aerosol/High Risk end Proceed with Task ppe_level1->end ppe_level2->end ppe_level3->end

Caption: PPE selection workflow for handling 4-Fluoro-1,2,3,6-tetrahydropyridine.

References

  • 4-(2-fluorophenyl)-1,2,3,6-tetrahydropyridine — Chemical Substance Information. NextSDS. [Link]

  • 4-(2-fluorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride — Chemical Substance Information. NextSDS. [Link]

  • Safety Data Sheet. Carl ROTH. [Link]

  • Dehalogenation degradation method for halogenated pyridine compound.
  • Standard Operating Procedure for Pyridine. Washington State University. [Link]

  • Personal Protective Equipment. US EPA. [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs. NIOSH. [Link]

  • Incident management: pyridine. GOV.UK. [Link]

  • PPE For Chemical Handling With Example. Industrial Safety Tips. [Link]

  • UNIT 7: Personal Protective Equipment. CTAHR. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.